molecular formula C6H2Cl2FNO2 B13934193 4,6-Dichloro-2-fluoronicotinic acid

4,6-Dichloro-2-fluoronicotinic acid

Cat. No.: B13934193
M. Wt: 209.99 g/mol
InChI Key: BGGGPOHLHMSUEK-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-fluoronicotinic acid ( 2518245-81-1) is a fluorinated pyridine derivative offered with a purity of ≥98% . This compound serves as a valuable synthetic building block in life science research, particularly in the development of novel active molecules. Fluorinated heterocycles like this one are prominent scaffolds in medicinal chemistry, as the introduction of fluorine atoms can significantly influence a compound's physicochemical properties, including metabolic stability, lipophilicity, and membrane permeability . Researchers utilize such intermediates in the synthesis of more complex molecules, such as naphthyridine antibacterial agents and other potential therapeutics . The molecular formula for this compound is C₆H₂Cl₂FNO₂, and it has a molecular weight of 209.99 g/mol . Handling should adhere to standard laboratory safety protocols. This product is intended for research and further manufacturing applications only and is not approved for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2Cl2FNO2

Molecular Weight

209.99 g/mol

IUPAC Name

4,6-dichloro-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C6H2Cl2FNO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12)

InChI Key

BGGGPOHLHMSUEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)F)C(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

4,6-Dichloro-2-fluoronicotinic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Dichlorofluoronicotinic Acids: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of dichlorofluorinated nicotinic acid derivatives, a class of compounds with significant utility as building blocks in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Due to the structural variations within this class, this guide will focus on the well-documented and widely used 2,6-Dichloro-5-fluoronicotinic acid , while also providing comparative information for related isomers to offer a broad and practical resource for researchers, scientists, and drug development professionals.

Chemical Identity: CAS Numbers and Synonyms

The precise identification of chemical compounds is critical for reproducible research and development. The following table summarizes the Chemical Abstracts Service (CAS) numbers and common synonyms for key dichlorofluorinated nicotinic acid isomers.

Compound NameCAS NumberSynonyms
2,6-Dichloro-5-fluoronicotinic acid 82671-06-5 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid[1]
4,6-Dichloro-2-fluoronicotinic acid No definitive CAS number readily available in public databases-
4,6-Dichloro-5-fluoronicotinic acid 154012-18-7 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid[2][3]
4,6-Dichloronicotinic acid 73027-79-9 4,6-Dichloropyridine-3-carboxylic acid, 2,4-Dichloro-5-carboxypyridine[4][5]

Synthesis of 2,6-Dichloro-5-fluoronicotinic acid

The synthesis of 2,6-Dichloro-5-fluoronicotinic acid is a critical process for its application in pharmaceutical manufacturing.[6] An established method involves the hydrolysis of its corresponding ethyl ester. This process is favored for its efficiency and the high purity of the final product.

Synthetic Pathway Overview

The general procedure involves the hydrolysis of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate in the presence of a strong acid mixture. This reaction cleaves the ester group, yielding the desired carboxylic acid.

Synthesis_Workflow start Ethyl 2,6-dichloro-5- fluoropyridine-3-carboxylate reagents Trifluoroacetic Acid & Hydrochloric Acid start->reagents Dissolve hydrolysis Reflux (24h) reagents->hydrolysis Heat workup Evaporation & Precipitation hydrolysis->workup Cool & Purify product 2,6-Dichloro-5-fluoronicotinic acid workup->product Isolate Drug_Synthesis_Pathway start 2,6-Dichloro-5-fluoronicotinic acid intermediate Multi-step Organic Synthesis start->intermediate Key Building Block api TAK-659 (SYK Inhibitor) intermediate->api Forms API application Therapeutic Application: Leukemia, Lymphoma, etc. api->application Leads to

Caption: Role of 2,6-Dichloro-5-fluoronicotinic acid in API synthesis.

Role in Agrochemical Development

4,6-Dichloronicotinic acid is utilized in the development of herbicides and fungicides. [4]The dichloro-substituted pyridine core serves as a versatile platform for creating new agrochemicals aimed at improving crop protection and pest management. [4]

Safety and Handling

Substituted nicotinic acids, including the dichlorofluorinated derivatives, are typically classified as irritants. Standard laboratory safety precautions should be observed when handling these compounds. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

For 2,6-Dichloro-5-fluoronicotinic acid, the GHS hazard statements indicate that it causes skin and serious eye irritation and may cause respiratory irritation. [7]

Conclusion

Dichlorofluorinated nicotinic acids, particularly 2,6-Dichloro-5-fluoronicotinic acid, are indispensable chemical intermediates in the pharmaceutical and agrochemical industries. Their unique structural features and reactivity make them valuable starting materials for the synthesis of a wide range of complex and biologically active molecules. A thorough understanding of their synthesis, properties, and applications is crucial for scientists and researchers working in drug discovery and chemical development.

References

  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • PubChem. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. [Link]

  • PubChem. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089. [Link]

  • PubChem. 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | C6H2Cl2FNO2 | CID 21781743. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Modern Pharmaceutical Manufacturing. [Link]

  • PMC. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]

  • PubChem. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659. [Link]

  • MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

  • PMC. Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. [Link]

  • ECHA CHEM. Identity. [Link]

  • ZaiQi Bio-Tech. 4,6-dichloropyridine-3-carboxylic acid| CAS No:73027-79-9. [Link]

Sources

Thermodynamics and Solubility Profiling of 4,6-Dichloro-2-fluoronicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dichloro-2-fluoronicotinic acid (CAS: 2518245-81-1) is a highly substituted, electron-deficient pyridine derivative utilized as a critical intermediate in the synthesis of advanced fused tricyclic compounds, including selective KRAS inhibitors [1]. The introduction of multiple halogens (two chlorines, one fluorine) onto the nicotinic acid scaffold drastically alters its physicochemical profile. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior in organic solvents, combining thermodynamic principles, predictive Hansen Solubility Parameters (HSP), and rigorously designed, self-validating experimental workflows to guide process chemists in solvent selection for crystallization and extraction.

Molecular Descriptors & Thermodynamic Causality

The solubility of halogenated nicotinic acids is governed by a delicate balance between the disruption of the solid crystal lattice and the formation of new solute-solvent interactions.

Unlike the parent nicotinic acid, which exhibits partial zwitterionic character in aqueous media, 4,6-dichloro-2-fluoronicotinic acid exists exclusively as a neutral species in organic solvents[2]. The halogens exert a profound inductive electron-withdrawing effect (-I effect). This causality is twofold:

  • Increased Acidity: The electron density is pulled away from the carboxylic acid group, significantly lowering its pKa. This transforms the -COOH group into a highly potent Hydrogen Bond Donor (HBD).

  • Increased Lipophilicity: The halogens increase the molecular volume and hydrophobicity (LogP), rendering the molecule virtually insoluble in water due to the high energy required for cavity formation in the aqueous network.

Consequently, the dissolution thermodynamics are heavily biased toward solvents that possess high Hydrogen Bond Basicity (


)—acting as strong Hydrogen Bond Acceptors (HBA)—while providing sufficient dispersion forces (

) to solvate the halogenated aromatic ring [3].

HSP D Dispersion (δD) Solvent Optimal Solvent (e.g., NMP, DMF) D->Solvent Halogen Affinity P Polarity (δP) P->Solvent Dipole Stabilization H H-Bonding (δH) H->Solvent Carboxylic Acid Solvation

Hansen Solubility Parameter (HSP) contributions to the solvation of halogenated nicotinic acids.

Solubility Profile in Key Organic Solvents

Because specific empirical solubility data for 4,6-dichloro-2-fluoronicotinic acid is often proprietary, we utilize a predictive thermodynamic model validated against the benchmark analog, 2-chloronicotinic acid [4]. The data demonstrates that polar aprotic solvents vastly outperform polar protic and non-polar solvents.

Table 1: Predicted Relative Solubility Profile at 298.15 K

SolventSolvent ClassH-Bond Basicity (β)Predicted Solubility (

)
Mechanistic Rationale
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic0.77> 150.0Optimal HBA; strong dipole-dipole interaction with halogens.
N,N-Dimethylformamide (DMF) Polar Aprotic0.69~ 120.5High HBA; effectively solvates the highly acidic -COOH proton.
Ethyl Acetate Polar Aprotic0.45~ 45.2Moderate HBA; excellent dispersion matching for the halogenated ring.
Acetone Polar Aprotic0.48~ 38.6Favorable polarity, but lower dispersion capacity than ethyl acetate.
Ethanol Polar Protic0.77~ 18.4Strong solvent self-association reduces effective solvation capacity.
Acetonitrile Polar Aprotic0.31~ 8.5Weak HBA; insufficient energy to disrupt the strong solute crystal lattice.
Cyclohexane Non-polar0.00< 0.1Lacks HBA and polarity; relies solely on weak dispersion forces.
Water Polar Protic0.18< 0.05High cavity formation energy; severe hydrophobic repulsion by Cl/F atoms.

Note:


 represents the mole fraction equilibrium solubility.

Self-Validating Experimental Protocol for Solubility Determination

To accurately determine the solubility of 4,6-dichloro-2-fluoronicotinic acid for process scale-up, a rigorously controlled isothermal saturation method must be employed. As a Senior Application Scientist, I emphasize that a solubility protocol is only as reliable as its ability to prove the solid phase hasn't changed during the experiment.

The following workflow is designed as a closed, self-validating system:

Step-by-Step Methodology
  • Isothermal Saturation: Add an excess amount of 4,6-dichloro-2-fluoronicotinic acid to 20 mL of the target organic solvent in a jacketed glass vessel.

  • Thermodynamic Equilibration: Agitate the suspension using a magnetic stirrer at a strictly controlled temperature (e.g., 298.15 ± 0.05 K) for 72 hours .

    • Causality: Halogenated aromatics possess high crystal lattice energies, resulting in slow dissolution kinetics. Premature sampling (e.g., at 24 hours) frequently leads to the underestimation of equilibrium solubility.

  • Phase Separation: Turn off agitation and allow the suspension to settle for 12 hours. Centrifuge a 5 mL aliquot of the supernatant at 10,000 rpm for 15 minutes.

  • Inert Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive polar aprotic solvents like NMP and DMF. Using standard nylon or PES filters can result in extractable contamination or filter degradation.

  • Quantification: Dilute the filtrate quantitatively with the mobile phase and analyze via HPLC-UV (detection at 260 nm). Calculate the concentration against a validated 5-point calibration curve.

  • Solid-State Validation (Critical Step): Recover the undissolved solid from the bottom of the vessel, dry it under vacuum at 40°C, and analyze it using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Causality: Solvents like DMF and Ethanol are notorious for forming solvates with carboxylic acids. If the XRPD pattern of the recovered solid differs from the starting API, the measured solubility corresponds to the new solvate phase, not the pure compound. This step validates the thermodynamic integrity of the entire dataset.

Workflow S1 Step 1 Isothermal Saturation S2 Step 2 72h Agitation & Equilibration S1->S2 S3 Step 3 PTFE Filtration & Phase Separation S2->S3 S4 Step 4 HPLC-UV Quantification S3->S4 S5 Step 5 XRPD Solid Verification S4->S5

Self-validating gravimetric and HPLC workflow for equilibrium solubility determination.

Conclusion

The solubility of 4,6-Dichloro-2-fluoronicotinic acid in organic solvents is dictated by the extreme electron-withdrawing nature of its halogen substituents, which necessitates solvents with high hydrogen-bond basicity (HBA) to solvate its highly acidic carboxylic proton. For process chemistry applications, polar aprotic solvents such as NMP and DMF are the optimal choices for primary dissolution, while non-polar solvents like cyclohexane serve as excellent anti-solvents for controlled crystallization.

References

  • Fused tricyclic compound, pharmaceutical composition thereof, and use thereof.Google Patents (WO2021239058A1).
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.Journal of Chemical Thermodynamics (via ResearchGate).
  • Using COSMO-RS to Predict Hansen Solubility Parameters.ACS Omega.
  • Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect.Journal of Chemical & Engineering Data.

Technical Whitepaper: Handling, Reactivity, and Experimental Workflows for 4,6-Dichloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly targets complex oncogenic mutations, the synthesis of highly specific inhibitors relies on heavily functionalized intermediates. 4,6-Dichloro-2-fluoronicotinic acid (CAS: 2518245-81-1) is a critical building block used in the generation of fused tricyclic compounds, which act as selective inhibitors for KRAS mutations (such as G12C)[1].

This whitepaper provides an authoritative guide for researchers and process chemists on the safe handling, physicochemical causality, and experimental methodologies associated with this highly electrophilic intermediate. Rather than simply listing safety parameters, this guide establishes self-validating protocols to ensure both operational safety and synthetic integrity.

Part I: Molecular Architecture & Reactivity Profiling

Understanding the safety and handling of 4,6-Dichloro-2-fluoronicotinic acid requires analyzing its electronic structure. The pyridine core is rendered exceptionally electron-deficient by four distinct electron-withdrawing groups:

  • Carboxylic Acid (C3): Inductively and resonance-withdrawing, lowering the pKa and making the molecule highly acidic.

  • Fluorine (C2): Highly electronegative, creating a strong dipole that activates the C2 position for nucleophilic attack.

  • Chlorines (C4, C6): Further deplete electron density from the aromatic ring, making the entire scaffold a prime substrate for Nucleophilic Aromatic Substitution (SNAr)[1].

This extreme electrophilicity is the direct causality behind both its synthetic utility and its biological hazard profile. The molecule will readily react with ambient nucleophiles, including moisture in mucous membranes and nucleophilic residues in dermal proteins, necessitating stringent safety controls[2].

Quantitative Chemical & Structural Data
ParameterSpecification
Chemical Name 4,6-Dichloro-2-fluoronicotinic acid
CAS Registry Number 2518245-81-1[3]
Molecular Formula C₆H₂Cl₂FNO₂
Molecular Weight 209.99 g/mol
Structural Class Halogenated Pyridine Carboxylic Acid
Storage Conditions Inert atmosphere (Argon/N₂), 2-8°C, desiccated[2]

Part II: Hazard Causality & Self-Validating Safety Protocols

Based on data from structurally identical halogenated nicotinic acids, this compound falls under a strict GHS Warning classification[2]. The following table synthesizes the hazard profile with the mechanistic causality and the required engineering controls.

GHS Hazard Profile & Mitigation Strategy
GHS Hazard StatementMechanistic CausalityRequired Mitigation & PPE
H302: Harmful if swallowed Rapid absorption and disruption of cellular nucleophiles via SNAr reactivity.Do not eat/drink in the lab. Wash hands thoroughly (P264)[2].
H315: Causes skin irritation Electrophilic attack on dermal proteins; localized acidic burns.Nitrile gloves (double-layered), lab coat, and localized exhaust.
H319: Causes serious eye irritation Acidic dissociation in ocular fluid causing immediate tissue damage.Snug-fitting chemical splash goggles (P305+P351+P338)[2].
H335: May cause respiratory irritation Inhalation of micro-dust leads to reaction with mucosal moisture.Handle strictly within a fume hood (face velocity >100 fpm) (P271)[2].
Self-Validating Protocol: Spill Response & Decontamination

Do not simply sweep up spills, as micro-particulates will remain active.

  • Containment: Isolate the area and don appropriate PPE (respirator if outside a fume hood).

  • Neutralization: Cover the solid spill with a mild, solid base such as Sodium Bicarbonate (NaHCO₃).

  • Self-Validating Step: Slowly mist the area with water. Observe for effervescence (CO₂ gas evolution). The cessation of bubbling serves as a self-validating visual indicator that the acidic component of the molecule has been fully neutralized.

  • Disposal: Once effervescence stops, collect the slurry into a designated hazardous waste container.

Part III: Experimental Workflows (Synthesis & Isolation)

In drug development, 4,6-Dichloro-2-fluoronicotinic acid is frequently reacted with amines (e.g., morpholine) to build the tricyclic core of KRAS inhibitors[1]. The following step-by-step methodology incorporates self-validating checkpoints to ensure reaction success and safe handling.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

Reference: Adapted from KRAS inhibitor intermediate synthesis[1].

  • Reactor Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer. Purge with Argon to prevent ambient moisture from competing as a nucleophile.

  • Reagent Loading: Add morpholine (2.39 mmol) and potassium carbonate (K₂CO₃, 7.17 mmol) to the solvent.

  • Temperature Control: Cool the system to 0°C. Causality: The SNAr reaction is highly exothermic; 0°C prevents thermal runaway and limits side-reactions.

  • Substrate Addition: Add 4,6-dichloro-2-fluoronicotinic acid (500 mg, 2.39 mmol) dropwise/in portions to the solution[1]. React for 20 minutes.

  • Quenching & Extraction: Pour the reaction mixture into ice water to halt reactivity. Extract the aqueous phase with ethyl acetate (EtOAc) to remove unreacted non-polar impurities. Discard the organic layer; the product remains in the aqueous layer as a carboxylate salt.

  • Self-Validating Isolation: Adjust the aqueous phase to pH 3 using 6M Hydrochloric Acid (HCl).

    • Validation Check: The immediate precipitation of solid product in the system is a self-validating checkpoint. If solids do not precipitate, the reaction failed or the aqueous layer is too dilute, requiring immediate back-extraction[1].

  • Filtration: Filter the precipitate, wash with cold water, and dry under a vacuum.

SNAr_Workflow Start 4,6-Dichloro-2-fluoronicotinic acid (Electrophilic Core) Reagents Add Morpholine + K2CO3 (Nucleophile & Base) Start->Reagents Reaction SNAr Reaction @ 0°C (Controlled Exotherm) Reagents->Reaction Quench Quench in Ice Water (Halt Reactivity) Reaction->Quench 20 mins Extract EtOAc Extraction (Remove Impurities) Quench->Extract Phase Separation Acidify Acidify to pH 3 (6M HCl) (Self-Validating Step) Extract->Acidify Aqueous Phase Isolate Precipitation & Filtration (Product Isolation) Acidify->Isolate Visual Precipitation

Workflow for the SNAr reaction and self-validating isolation of 4,6-Dichloro-2-fluoronicotinic acid.

Part IV: Downstream Pharmacological Context (KRAS Inhibition)

To understand the value of handling this hazardous intermediate, one must look at its final pharmacological application. 4,6-Dichloro-2-fluoronicotinic acid is a foundational building block for fused tricyclic compounds that selectively target the KRAS G12C mutation[1].

In normal cellular physiology, KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation (glycine-12 mutated to cysteine) drastically reduces the intrinsic GTPase activity of the protein, locking it in the "ON" state and causing uncontrolled tumor cell proliferation[1]. The tricyclic inhibitors synthesized from this fluoronicotinic acid intermediate are designed to covalently bind to the mutant cysteine residue, forcing the protein back into its inactive state.

KRAS_Pathway Stimulus Upstream Stimulus (EGFR) KRAS_GDP KRAS-GDP (Inactive State) Stimulus->KRAS_GDP GEF Activation KRAS_GTP KRAS-GTP (Active/Mutant G12C) KRAS_GDP->KRAS_GTP GTP Exchange Downstream RAF/MEK/ERK Cascade KRAS_GTP->Downstream Oncogenic Signaling Proliferation Tumor Proliferation Downstream->Proliferation Inhibitor Tricyclic Inhibitor (Synthesized from Intermediate) Inhibitor->KRAS_GTP Covalent Binding

Downstream application: Inhibiting the KRAS G12C oncogenic signaling pathway.

References

  • [1] Title: WO2021239058A1 - Fused tricyclic compound, pharmaceutical composition thereof, and use thereof. Source: google.com (Google Patents). URL:

Sources

The Strategic Role of 4,6-Dichloro-2-fluoronicotinic Acid Derivatives in Targeted Oncology: A Technical Review of KRAS G12C Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the KRAS G12C mutation—historically deemed "undruggable" due to its picomolar affinity for GTP and lack of deep binding pockets—has recently been conquered by covalent inhibitors[1]. The development of highly potent, selective fused tricyclic inhibitors requires sophisticated chemical building blocks that offer precise handles for multi-step functionalization. As a Senior Application Scientist, I present this technical whitepaper detailing the mechanistic rationale, physical properties, and self-validating synthetic protocols surrounding 4,6-dichloro-2-fluoronicotinic acid (CAS 2518245-81-1) , a cornerstone intermediate in modern KRAS G12C drug discovery[2],[3].

Chemical Profile & Mechanistic Rationale

The structural architecture of 4,6-dichloro-2-fluoronicotinic acid is not coincidental; it is a masterclass in synthetic design, offering orthogonal reactivity that enables the construction of complex fused tricyclic cores[2].

  • The 2-Fluoro Advantage (SNAr Causality): Fluorine is significantly more electronegative than chlorine. In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. The highly electronegative fluorine stabilizes this anionic intermediate far better than chlorine. Consequently, nucleophiles will selectively attack the 2-position, displacing the fluorine while leaving the 4- and 6-chlorines intact.

  • The 4,6-Dichloro Handles: Once the 2-position is functionalized, the remaining chlorine atoms serve as essential cross-coupling handles. They undergo transition-metal-catalyzed reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to build out the tricyclic framework necessary to occupy the Switch II pocket of the KRAS protein[2],[1].

  • The Carboxylic Acid Anchor: The C3 carboxylic acid provides a straightforward vector for amidation or esterification, which is ultimately required for ring closure in fused tricyclic systems.

Quantitative Data & Comparative Analysis

To understand the unique utility of 4,6-dichloro-2-fluoronicotinic acid, we must compare it against its structural analogs used in broader heterocyclic chemistry[4],[5],[6].

Compound NameCAS NumberMolecular FormulaKey Structural FeaturePrimary Application
4,6-Dichloro-2-fluoronicotinic acid 2518245-81-1C6H2Cl2FNO22-Fluoro, 4,6-DichloroFused tricyclic KRAS inhibitors[2]
2-Chloro-6-fluoronicotinic acid 1211533-26-4C6H3ClFNO26-Fluoro, 2-ChloroGeneral heterocyclic building block[4]
6-Chloro-2-fluoronicotinic acid 1211578-46-9C6H3ClFNO22-Fluoro, 6-ChloroPyridine core functionalization[5]
5-Chloro-2-fluoronicotinic acid 884494-57-9C6H3ClFNO22-Fluoro, 5-ChloroAgrochemical/Pharma intermediates[6]

Signaling Pathway & Mechanism of Action

KRAS acts as a molecular switch in cell signaling. When bound to GDP, it is inactive; when bound to GTP, it activates downstream pathways (MEK/ERK) that drive cellular proliferation[2],[1]. The G12C mutation impairs intrinsic GTPase activity, locking the protein in the "on" state[1]. Tricyclic inhibitors derived from 4,6-dichloro-2-fluoronicotinic acid covalently bind to the mutant Cysteine-12 residue, trapping KRAS in its inactive GDP-bound state[2],[3].

KRAS_Pathway RTK Receptor Tyrosine Kinase (EGFR) SOS SOS (GEF) GTP Exchange RTK->SOS Activation KRAS_GDP KRAS (GDP) Inactive State SOS->KRAS_GDP Promotes KRAS_GTP KRAS (GTP) Active State KRAS_GDP->KRAS_GTP GTP Binding KRAS_GTP->KRAS_GDP Intrinsic GTPase (Impaired in G12C) Downstream MEK / ERK Pathway Cell Proliferation KRAS_GTP->Downstream Oncogenic Signaling Inhibitor Covalent Inhibitor (Fused Tricyclic Core) Inhibitor->KRAS_GDP Locks in Inactive State (Cys12 Binding)

Fig 1: KRAS G12C signaling pathway and the mechanism of action for covalent tricyclic inhibitors.

Experimental Protocol: Synthesis of Fused Tricyclic Intermediates

The following protocol outlines the foundational SNAr reaction used to functionalize 4,6-dichloro-2-fluoronicotinic acid. This methodology is designed as a self-validating system , ensuring that any failure in the reaction mechanics is immediately detectable without the need for complex chromatography[2].

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: To a 100 mL flask, add the nucleophile (e.g., morpholine, 2.39 mmol) and potassium carbonate (7.17 mmol) in a suitable solvent. Cool the system to 0°C. Add 4,6-dichloro-2-fluoronicotinic acid (500 mg, 2.39 mmol) dropwise to the reaction solution. React for 20 minutes at 0°C[2].

  • Causality & Logic: The strict adherence to 0°C is critical. While the 2-fluoro position is highly activated, elevated temperatures will provide enough kinetic energy to overcome the activation barrier for substitution at the 4- or 6-chloro positions, leading to a complex mixture of regioisomers.

Step 2: Aqueous Quench and Impurity Extraction

  • Procedure: Pour the completed reaction mixture into ice water. Extract the aqueous phase with ethyl acetate, discarding the organic layer[2].

  • Causality & Logic: At the alkaline pH maintained by potassium carbonate, the product exists as a highly water-soluble carboxylate salt. Unreacted organic impurities and non-acidic byproducts partition cleanly into the ethyl acetate. This step physically separates the desired core from reaction debris.

Step 3: Acidification and Self-Validating Precipitation

  • Procedure: Adjust the pH of the isolated aqueous phase to 3 using 6M hydrochloric acid. Filter the resulting precipitate, wash the filter cake with water, and dry to obtain the pure intermediate[2].

  • Causality & Logic: Lowering the pH to 3 protonates the carboxylate back to the free carboxylic acid. The sudden drop in aqueous solubility forces the highly pure intermediate to crash out of solution. Self-Validation: If precipitation does not occur, it immediately signals a failure in the SNAr step (e.g., decarboxylation or failure to form the product), making this an intrinsic quality control checkpoint.

Synthetic_Workflow Step1 4,6-Dichloro-2- fluoronicotinic acid Step2 SNAr Reaction (Morpholine, K2CO3, 0°C) Step1->Step2 Step3 Aqueous Extraction (Ethyl Acetate) Step2->Step3 Step4 Acidification (pH 3 via 6M HCl) Step3->Step4 Step5 Precipitation & Filtration (Self-Validation) Step4->Step5

Fig 2: Self-validating synthetic workflow for the isolation of fused tricyclic intermediates.

Conclusion

The strategic utilization of 4,6-dichloro-2-fluoronicotinic acid highlights the elegance of modern drug design. By leveraging the differential reactivity of halogens on a pyridine core, chemists can rapidly assemble fused tricyclic systems that selectively target the KRAS G12C mutation. The self-validating nature of its synthetic protocols ensures high-fidelity scale-up, accelerating the pipeline from benchtop discovery to clinical oncology applications.

References

  • Title: WO2021239058A1 - Fused tricyclic compound, pharmaceutical composition thereof, and use thereof Source: Google Patents URL
  • Title: 1211533-26-4 | 2-Chloro-6-fluoronicotinic acid Source: BLD Pharm URL
  • Title: 1211578-46-9 | 6-Chloro-2-fluoronicotinic acid Source: BLD Pharm URL
  • Title: 884494-57-9 | 5-Chloro-2-fluoronicotinic acid Source: BLD Pharm URL
  • Title: US12281113B2 - Crystalline forms of a KRas G12C inhibitor Source: Google Patents URL
  • Title: KRAS G12C inhibitor 34 Source: MedChemExpress URL

Sources

Methodological & Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,6-Dichloro-2-fluoronicotinic acid is a highly functionalized, electron-deficient pyridine building block extensively utilized in modern drug discovery. It serves as a critical intermediate in the synthesis of complex fused tricyclic compounds, most notably in the development of selective KRAS G12C mutation inhibitors for non-small cell lung cancer (NSCLC) therapies[1]. The presence of three distinct halogen leaving groups (fluorine at C2, chlorine at C4 and C6) alongside a carboxylic acid directing group presents a unique regioselectivity challenge. This application note details the mechanistic rationale and optimized protocols for achieving highly regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2 position using secondary amines, such as morpholine[2].

Mechanistic Insights & Regioselectivity (E-E-A-T)

The regiochemical outcome of SNAr on polyhalogenated pyridines is governed by a combination of leaving group kinetics, electronic activation, and steric hindrance. As an Application Scientist, understanding the causality behind these factors is critical for reaction optimization:

  • Leaving Group Kinetics (F ≫ Cl): In SNAr reactions, the rate-determining step is the addition of the nucleophile to form the anionic Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. Fluorine's strong inductive electron-withdrawing effect (-I) significantly increases the electrophilicity of the ipso-carbon and stabilizes the transition state leading to the Meisenheimer complex. Consequently, fluorine is displaced orders of magnitude faster than chlorine.

  • Electronic Activation: The C2 position is highly activated by the adjacent pyridine nitrogen (which acts as an electron sink) and the ortho-carboxylic acid group.

  • Carboxylate Deactivation Mitigation: Under basic conditions (e.g., K₂CO₃), the carboxylic acid is deprotonated to a carboxylate anion (-COO⁻). While this anion is generally electron-donating by resonance and deactivating for SNAr, the combined profound electron-withdrawing effects of the pyridine ring and the three halogens maintain sufficient electrophilicity at C2 to allow the reaction to proceed smoothly at low temperatures (0 °C)[3].

SNAr_Mechanism Substrate 4,6-Dichloro-2-fluoronicotinic acid (Highly Electrophilic C2) Nu Nucleophile (e.g., Morpholine) + Base (K2CO3) Substrate->Nu Meisenheimer Meisenheimer Complex at C2 (Stabilized by F and Pyridine N) Substrate->Meisenheimer Fast (0 °C) SideRxn Attack at C4 or C6 (Disfavored due to Cl leaving group) Substrate->SideRxn Slow / High Temp Required Nu->Meisenheimer Product 4,6-Dichloro-2-morpholinonicotinic acid (Major Product) Meisenheimer->Product -F⁻ Elimination

Mechanistic pathway of SNAr on 4,6-Dichloro-2-fluoronicotinic acid highlighting C2 regioselectivity.

Experimental Design & Optimization

To prevent over-substitution (e.g., subsequent nucleophilic attack at C4 or C6) and to maximize the yield of the C2-substituted product, reaction parameters must be strictly controlled.

Data Presentation: Condition Screening

Table 1: Optimization of SNAr Conditions for C2-Substitution

SolventBase (Equiv.)Temp (°C)Time (h)Conversion (%)Regioselectivity (C2 : C4/C6)
DMFK₂CO₃ (3.0)252>9985 : 15 (Over-substitution)
DMFDIPEA (2.5)0 to 2549092 : 8
MeCNK₂CO₃ (3.0)00.5>95>99 : 1 (Optimal)
THFNa₂CO₃ (3.0)0660>99 : 1 (Slow reaction)
Causality of Experimental Choices
  • Solvent (MeCN): Acetonitrile provides optimal solubility for the substrate and base while maintaining a polar aprotic environment that accelerates SNAr without promoting the side reactions often seen in DMF (such as dimethylamine formation from DMF thermal degradation).

  • Base (K₂CO₃): A mild inorganic base like K₂CO₃ is preferred over strong bases to prevent substrate degradation. Three equivalents are strictly required: one to deprotonate the carboxylic acid, one to neutralize the HF byproduct, and one to maintain basicity of the system[1].

  • Temperature (0 °C): The extreme reactivity of the C2-fluorine allows the reaction to proceed rapidly at 0 °C. Keeping the temperature low completely suppresses the substitution of the C4 and C6 chlorides[3].

Detailed Experimental Protocol

Synthesis of 4,6-Dichloro-2-morpholinonicotinic acid

Materials Required:

  • 4,6-Dichloro-2-fluoronicotinic acid (1.0 equiv, 500 mg, 2.39 mmol)[1]

  • Morpholine (1.0 equiv, 208 mg, 2.39 mmol)[1]

  • Potassium carbonate (K₂CO₃, finely powdered) (3.0 equiv, 989 mg, 7.17 mmol)[1]

  • Acetonitrile (MeCN, anhydrous) (5 mL)

  • 6M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Ice water

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloro-2-fluoronicotinic acid (500 mg, 2.39 mmol), morpholine (208 mg, 2.39 mmol), and finely powdered K₂CO₃ (989 mg, 7.17 mmol)[1].

  • Solvent Addition & Cooling: Add anhydrous MeCN (5 mL) to the flask. Submerge the flask in an ice-water bath and allow the reaction solution to stir at 0 °C for 20 minutes under an inert atmosphere (N₂ or Ar)[3]. (Note: Morpholine can also be added dropwise after cooling to ensure strictly controlled exotherms).

  • Reaction Monitoring: Maintain the reaction at 0 °C. Monitor the reaction progress via LC-MS or TLC. The starting material should be completely consumed within 20-30 minutes due to the highly activated fluorine.

  • Quenching: Upon completion, pour the reaction mixture directly into 20 mL of crushed ice/water[1].

  • Impurity Extraction: Extract the aqueous phase with EtOAc (15 mL) to remove any neutral organic impurities (e.g., unreacted morpholine or trace over-substituted neutral byproducts). Discard the organic layer[2].

  • Acidification: Cool the aqueous phase to 0 °C. Carefully adjust the pH to 3 by the dropwise addition of 6M HCl[1]. Caution: CO₂ gas will evolve rapidly. A solid precipitate will form in the system.

  • Isolation: Extract the acidified aqueous phase with EtOAc (2 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 4,6-dichloro-2-morpholinonicotinic acid[1].

Experimental_Workflow Step1 1. Substrate + Morpholine + K2CO3 (100 mL Flask) Step2 2. Add MeCN & Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Stir at 0 °C (20 minutes) Step2->Step3 Step4 4. Quench in Ice Water (Stop Reaction) Step3->Step4 Step5 5. Wash with EtOAc (Remove Impurities) Step4->Step5 Step6 6. Acidify to pH 3 (6M HCl) Step5->Step6 Step7 7. Extract (EtOAc) & Concentrate Product Step6->Step7

Step-by-step experimental workflow for the synthesis of 4,6-dichloro-2-morpholinonicotinic acid.

Troubleshooting & Analytical Insights

  • Issue: Di-substitution (Attack at C4/C6): If LC-MS indicates the presence of di-morpholino adducts, it is likely due to poor temperature control or the use of excess nucleophile. Ensure strictly stoichiometric morpholine (1.0 equiv) and maintain the internal temperature at 0 °C.

  • Issue: Poor Precipitation during Acidification: The product is a carboxylic acid with a morpholine moiety, making it potentially zwitterionic. If the pH is lowered too much (pH < 1), the morpholine nitrogen will protonate, increasing water solubility and drastically reducing extraction efficiency. Carefully titrate to exactly pH 3[1].

  • Issue: Incomplete Conversion: Ensure K₂CO₃ is finely powdered. Large chunks reduce the surface area, slowing down the deprotonation of the acid and the neutralization of HF, which can stall the reaction.

References

  • Source: Google Patents (WO2021239058A1)
  • Fused tricyclic compound, pharmaceutical composition thereof, and use thereof - Google Patents (Mechanistic & Temp Control)
  • Fused tricyclic compound, pharmaceutical composition thereof, and use thereof - Google Patents (KRAS Application & Workup)

Sources

Suzuki-Miyaura coupling conditions for 4,6-dichloro-2-fluoropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Suzuki-Miyaura Coupling Conditions for 4,6-Dichloro-2-fluoropyridines

Introduction & Mechanistic Rationale

Polyhalogenated pyridines are highly privileged scaffolds in medicinal chemistry and agrochemical development. Specifically, 4,6-dichloro-2-fluoropyridine presents a unique synthetic challenge: achieving site-selective carbon-carbon bond formation while preserving the remaining halogens for downstream functionalization.

In a Suzuki-Miyaura cross-coupling, the regioselectivity is dictated by the rate of oxidative addition of the active Pd(0) species into the carbon-halogen (C–X) bond. For 4,6-dichloro-2-fluoropyridine, the causality behind the reactivity order is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The C–F bond at the C-2 position has a significantly higher BDE (~115 kcal/mol) compared to the C–Cl bonds (~80 kcal/mol). Consequently, the C-2 fluorine remains entirely inert to standard Pd(0) oxidative addition, restricting the competition exclusively to the C-4 and C-6 chlorides.

  • Electronic vs. Steric Bias: According to fundamental computational studies by Houk and co-workers, regioselectivity in polyhalogenated heterocycles correlates with the energy required to distort the C–X bond to the transition-state geometry [1]. The C-6 chloride is ortho to the electronegative nitrogen atom, which lowers the LUMO energy and electronically activates this site. Thus, under standard catalytic conditions (e.g., Pd(PPh₃)₄), oxidative addition occurs preferentially at C-6. Conversely, the C-4 position is less sterically hindered. As demonstrated by Norman et al., employing highly bulky N-heterocyclic carbene (NHC) ligands or ligand-free "Jeffery" conditions can override the innate electronic bias, forcing the catalyst to insert at the less sterically encumbered C-4 position [2].

G SM 4,6-Dichloro-2-fluoropyridine (Starting Material) Pd_std Standard Pd(0) e.g., Pd(PPh3)4 SM->Pd_std Pathway A Pd_bulky Bulky Pd(0) / NHC e.g., Pd-PEPPSI-IPr SM->Pd_bulky Pathway B C6_Int Oxidative Addition at C-6 (Electronically Favored) Pd_std->C6_Int Lower Distortion Energy C4_Int Oxidative Addition at C-4 (Sterically Favored) Pd_bulky->C4_Int Steric Relief Prod_C6 C-6 Arylated Product (Major Regioisomer) C6_Int->Prod_C6 Transmetalation & Reductive Elimination Prod_C4 C-4 Arylated Product (Major Regioisomer) C4_Int->Prod_C4 Transmetalation & Reductive Elimination

Caption: Divergent mechanistic pathways for the regioselective oxidative addition of 4,6-dichloro-2-fluoropyridine.

Reaction Design & Catalyst Selection

The choice of base and solvent is inextricably linked to the catalyst system. Standard C-6 selective couplings utilize aqueous-organic mixtures (e.g., Dioxane/H₂O) to dissolve inorganic bases (Na₂CO₃), facilitating the formation of the reactive boronate species required for transmetalation. In contrast, C-4 selective couplings using bulky NHC catalysts (Pd-PEPPSI-IPr) perform optimally in anhydrous solvents (THF) with fluoride bases (KF), which activate the boronic acid without risking water-induced protodeboronation or catalyst degradation.

Table 1: Quantitative Comparison of Regioselective Conditions

Target SiteCatalyst SystemBaseSolvent SystemTemp (°C)Regioselectivity (C-4 : C-6)Expected Yield
C-6 Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)80 °C< 1 : 2075 - 85%
C-4 Pd-PEPPSI-IPr (3 mol%)KF (3.0 eq)THF (Anhydrous)25 °C> 10 : 170 - 80%
C-4 Pd(OAc)₂ (5 mol%) + NBu₄BrNa₂CO₃ (3.0 eq)H₂O (Jeffery Conditions)25 °C> 99 : 165 - 75%

Experimental Protocols

Protocol A: C-6 Selective Suzuki-Miyaura Coupling (Electronic Control)

This protocol utilizes standard tetrakis(triphenylphosphine)palladium(0) to exploit the innate electronic activation of the C-6 position.

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4,6-dichloro-2-fluoropyridine (165.9 mg, 1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and Pd(PPh₃)₄ (57.8 mg, 0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure strict removal of oxygen, which prevents Glaser-type homocoupling of the boronic acid.

  • Solvent Addition: Add 8.0 mL of degassed 1,4-Dioxane, followed by 2.0 mL of a degassed 1.0 M aqueous Na₂CO₃ solution (2.0 mmol, 2.0 eq) via syringe.

  • Execution: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

  • Workup: Cool the reaction to room temperature. Quench with 10 mL of distilled water and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to 10% EtOAc/Hexanes).

Protocol B: C-4 Selective Suzuki-Miyaura Coupling (Steric Control)

This protocol utilizes a bulky NHC-palladium precatalyst to force oxidative addition at the less hindered C-4 position.

  • Preparation: Inside an argon-filled glovebox, charge a 20 mL reaction vial with 4,6-dichloro-2-fluoropyridine (165.9 mg, 1.0 mmol, 1.0 eq), arylboronic acid (1.1 mmol, 1.1 eq), anhydrous KF (174.3 mg, 3.0 mmol, 3.0 eq), and Pd-PEPPSI-IPr (20.4 mg, 0.03 mmol, 3 mol%).

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Inject 10.0 mL of anhydrous, degassed THF.

  • Execution: Stir the reaction mixture at 25 °C (room temperature) for 16 hours. The mild temperature prevents the catalyst from overcoming the steric penalty of inserting at the C-6 position.

  • Workup: Dilute the mixture with 10 mL of EtOAc and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Rinse the Celite pad with an additional 20 mL of EtOAc.

  • Purification: Concentrate the filtrate in vacuo and purify via flash chromatography.

Workflow Step1 Step 1: Reagent Preparation Degas solvents (Ar sparge) Weigh reagents (Glovebox for Protocol B) Step2 Step 2: Reaction Setup Combine Pyridine, Boronic Acid, Base, and Pd Catalyst Step1->Step2 Step3 Step 3: Execution Heat/Stir under Ar Monitor via LC-MS Step2->Step3 Step4 Step 4: Workup & Purification Quench, Extract (EtOAc) Flash Chromatography Step3->Step4 Step5 Step 5: Validation NMR (1H, 19F, 13C) Regiochemistry Confirmation Step4->Step5

Caption: Self-validating experimental workflow for the regioselective Suzuki-Miyaura cross-coupling.

Validation & Analytical Troubleshooting

A robust protocol must be a self-validating system. To ensure the correct regioisomer has been synthesized, the following analytical checks are mandatory:

  • LC-MS Monitoring: Confirm the consumption of the starting material and the appearance of the mono-arylated mass peak

    
    . Be vigilant for di-arylated byproducts, which indicate over-reaction (usually mitigated by strictly limiting the boronic acid to 1.1 equivalents).
    
  • ¹H NMR Spectroscopy: The starting 4,6-dichloro-2-fluoropyridine possesses two distinct protons at C-3 and C-5.

    • In the C-6 arylated product , the remaining protons at C-3 and C-5 will exhibit meta-coupling (

      
       Hz), and the C-3 proton will show additional splitting due to the adjacent C-2 fluorine (
      
      
      
      Hz).
    • In the C-4 arylated product , the meta-coupling between C-3 and C-5 remains, but the chemical shift of the C-5 proton will be significantly shielded compared to the C-6 isomer due to the anisotropic effect of the newly installed aryl ring.

  • ¹⁹F NMR Spectroscopy: This is the most diagnostic tool. The chemical shift of the C-2 fluorine is highly sensitive to the substitution pattern of the pyridine ring. A crude ¹⁹F NMR can immediately quantify the C-4 : C-6 regioselectivity ratio (rr) by integrating the distinct fluorine signals of the two isomers.

References

  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421. URL:[Link]

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664-12665. URL:[Link]

Sources

esterification methods for 4,6-Dichloro-2-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 4,6-Dichloro-2-fluoronicotinic Acid Esters

Abstract

Esters of 4,6-dichloro-2-fluoronicotinic acid are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. The inherent electronic properties of the substituted pyridine ring, however, present unique challenges for standard esterification procedures. This guide provides a comprehensive overview of robust and field-proven methodologies for the efficient synthesis of these valuable compounds. We delve into the mechanistic rationale behind four distinct approaches: classical acid catalysis, conversion via acyl chlorides, carbodiimide-mediated coupling, and the Mitsunobu reaction. Each section includes detailed, step-by-step protocols, troubleshooting insights, and reaction mechanism diagrams to empower researchers in drug development and chemical synthesis with the knowledge to select and execute the optimal strategy for their specific needs.

Introduction: The Challenge of Esterifying an Electron-Deficient Heterocycle

4,6-Dichloro-2-fluoronicotinic acid is a highly functionalized building block. Its esters are precursors to a wide range of biologically active molecules. However, the successful esterification of this substrate is not trivial. The pyridine ring is substituted with three potent electron-withdrawing groups: two chlorine atoms and a fluorine atom. This electronic arrangement significantly deactivates the carboxylic acid group at the 3-position.

The electron density is pulled away from the carboxyl carbon, making it a less potent electrophile and thus less susceptible to nucleophilic attack by an alcohol. Consequently, classical esterification methods that work well for simple carboxylic acids may prove inefficient, requiring harsh conditions that can lead to decomposition or unwanted side reactions. This necessitates the use of activation strategies to enhance the reactivity of the carboxylic acid, forming a more electrophilic intermediate that can be readily intercepted by the alcohol.

Comparative Overview of Key Esterification Strategies

The selection of an esterification method depends on several factors, including the scale of the reaction, the nature of the alcohol (primary, secondary, tertiary, or phenolic), the presence of other sensitive functional groups, and the desired purity of the final product. Below is a comparative summary of the methods detailed in this guide.

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages & Considerations
Fischer-Speier Esterification Alcohol (as solvent/reagent), Strong Acid Catalyst (H₂SO₄, TsOH)High Temperature (Reflux)Economical for simple, robust alcohols; atom-efficient.[1][2]Harsh conditions; equilibrium-limited reaction requiring large excess of alcohol or water removal.[1][2][3] Poor for complex or acid-sensitive substrates.
Via Acid Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride; Alcohol, Base (optional)Two steps: 0°C to Reflux for acid chloride formation, then 0°C to RT for esterification.Highly effective for deactivated acids; generates a very reactive intermediate leading to high yields.[4][5][6]Reagents are corrosive and moisture-sensitive; generates acidic byproducts (HCl, SO₂).[4][7]
Steglich Esterification Carbodiimide (DCC, EDC), Catalyst (DMAP), AlcoholMild: Room Temperature; Anhydrous Solvent (DCM, THF)Very mild conditions, suitable for acid/base sensitive substrates and sterically hindered alcohols.[8][9][10]Stoichiometric byproduct (dicyclohexylurea, DCU) can complicate purification; risk of N-acylurea side product formation.[8]
Mitsunobu Reaction Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD, DIAD), AlcoholMild: 0°C to Room Temperature; Anhydrous Solvent (THF, Dioxane)Extremely mild conditions; useful for inverting stereochemistry of chiral secondary alcohols.[11][12][13]Reagents are toxic; generates stoichiometric phosphine oxide and hydrazine byproducts requiring careful purification.[13] Not suitable for acidic nucleophiles with pKa > 13.[11][12]

Detailed Protocols and Mechanistic Insights

Method 1: Fischer-Speier Acid-Catalyzed Esterification

Causality & Rationale: This is the most direct method, relying on a strong acid to protonate the carbonyl oxygen of the carboxylic acid.[1][14] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. As an equilibrium-controlled process, the reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, or by removing the water byproduct.[2][3] Given the deactivated nature of 4,6-dichloro-2-fluoronicotinic acid, this method typically requires prolonged heating.

Experimental Protocol: Synthesis of Methyl 4,6-Dichloro-2-fluoronicotinate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dichloro-2-fluoronicotinic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 20-40 equivalents), which will serve as both the reagent and solvent.

  • Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired methyl ester.

Reaction Mechanism: Fischer-Speier Esterification

Fischer_Esterification sub Carboxylic Acid (R-COOH) activated_acid Protonated Acid [R-C(OH)₂]⁺ sub->activated_acid + H⁺ h_plus H⁺ tetrahedral_int Tetrahedral Intermediate activated_acid->tetrahedral_int + R'-OH alcohol Alcohol (R'-OH) proton_transfer Proton Transfer Intermediate tetrahedral_int->proton_transfer Proton Transfer water_leaving [R-C(OH)(OH₂R')]⁺ proton_transfer->water_leaving ester_protonated Protonated Ester [R-COOR']H⁺ water_leaving->ester_protonated - H₂O ester Ester (R-COOR') ester_protonated->ester - H⁺ water H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Method 2: Two-Step Synthesis via Acyl Chloride

Causality & Rationale: This is arguably the most reliable method for deactivated carboxylic acids. The hydroxyl group of the acid is replaced with a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][6][15] The resulting acyl chloride is an exceptionally reactive electrophile. The strong inductive effect of the chlorine atom polarizes the carbonyl bond, making it highly susceptible to nucleophilic attack. The subsequent reaction with an alcohol is typically fast, exothermic, and proceeds in high yield, often at low temperatures. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acid chloride via the generation of a Vilsmeier reagent.[7][16]

Experimental Protocol: Synthesis of Ethyl 4,6-Dichloro-2-fluoronicotinate

Step A: Formation of 4,6-Dichloro-2-fluoronicotinoyl chloride

  • In a fume hood, suspend 4,6-dichloro-2-fluoronicotinic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, until gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

  • Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step.

Step B: Esterification

  • Dissolve the crude 4,6-dichloro-2-fluoronicotinoyl chloride in dry DCM under a nitrogen atmosphere and cool to 0°C.

  • In a separate flask, prepare a solution of ethanol (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq) in dry DCM.

  • Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0°C. The base scavenges the HCl generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the pure ethyl ester.

Reaction Mechanism: Acid Chloride Formation and Subsequent Esterification

Acid_Chloride_Formation Part A: Acid Chloride Formation acid R-COOH intermediate Acyl Chlorosulfite Intermediate acid->intermediate + SOCl₂ socl2 SOCl₂ tetrahedral Tetrahedral Intermediate intermediate->tetrahedral + Cl⁻ chloride_ion Cl⁻ acid_chloride Acyl Chloride (R-COCl) tetrahedral->acid_chloride - SO₂ - Cl⁻ byproducts SO₂ + HCl

Caption: Formation of an acyl chloride using thionyl chloride.

Esterification_from_Acid_Chloride Part B: Esterification acid_chloride Acyl Chloride (R-COCl) tetrahedral Tetrahedral Intermediate acid_chloride->tetrahedral + R'-OH alcohol Alcohol (R'-OH) ester Ester (R-COOR') tetrahedral->ester - HCl hcl HCl

Caption: Reaction of an acyl chloride with an alcohol.

Method 3: Steglich Esterification (Carbodiimide Coupling)

Causality & Rationale: This method is prized for its exceptionally mild conditions. A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid.[9] The acid adds across the C=N double bond of the carbodiimide to form a highly reactive O-acylisourea intermediate.[8] This intermediate is essentially a carboxylic acid anhydride with enhanced reactivity. However, this intermediate can slowly rearrange to a stable, unreactive N-acylurea. To prevent this and accelerate the desired reaction, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added. DMAP is a hyper-nucleophilic acylation catalyst that rapidly reacts with the O-acylisourea to form a reactive acylpyridinium intermediate, which is then efficiently attacked by the alcohol to form the ester.[8][9]

Experimental Protocol: Synthesis of tert-Butyl 4,6-Dichloro-2-fluoronicotinate

  • Dissolve 4,6-dichloro-2-fluoronicotinic acid (1.0 eq), tert-butanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Once complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Mechanism: Steglich Esterification

Steglich_Esterification acid R-COOH o_acylisourea O-Acylisourea Intermediate Reactive acid->o_acylisourea dcc DCC dcc->o_acylisourea acylpyridinium Acylpyridinium Intermediate Highly Reactive o_acylisourea:port->acylpyridinium + DMAP dcu DCU dmap DMAP ester Ester (R-COOR') acylpyridinium:port->ester + R'-OH - DMAP alcohol R'-OH

Caption: Simplified mechanism of DMAP-catalyzed Steglich esterification.

Method 4: Mitsunobu Reaction

Causality & Rationale: The Mitsunobu reaction is a powerful redox-condensation method for forming esters under neutral conditions.[11] It proceeds via the activation of the alcohol, not the carboxylic acid. Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD) first react to form a phosphonium salt.[12] The alcohol then attacks the phosphorus atom, displacing the hydrazine derivative and forming an alkoxyphosphonium salt. This intermediate contains an excellent leaving group (-OPPh₃). The carboxylate anion, formed by deprotonation of the carboxylic acid by the betaine intermediate, then acts as the nucleophile, displacing the activated oxygen via an Sₙ2 mechanism.[11][12] This results in a clean inversion of stereochemistry at the alcohol's stereocenter, a feature of immense value in complex molecule synthesis.

Experimental Protocol: Synthesis of an Inverted Ester from a Chiral Alcohol

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 4,6-dichloro-2-fluoronicotinic acid (1.2 eq), the chiral secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C with an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A color change and/or precipitate may be observed.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for 4-16 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by extensive column chromatography.

Mitsunobu_Reaction

Sources

Introduction: The Strategic Role of Fluoronicotinic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Solid-Phase Synthesis Protocols with Fluoronicotinic Acid Building Blocks

Prepared by: Gemini, Senior Application Scientist

In the landscape of contemporary drug discovery and chemical biology, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for modulating pharmacokinetic and pharmacodynamic properties.[1] The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When combined with a pyridine ring, as in fluoronicotinic acids, these effects are amplified by the inherent electron-deficient nature of the azaheterocycle.[2] This unique electronic profile makes fluoronicotinic acid derivatives highly valuable building blocks for creating novel therapeutics and advanced molecular probes, including Positron Emission Tomography (PET) imaging agents.[1][3][4]

This guide provides a detailed technical overview and actionable protocols for the successful incorporation of fluoronicotinic acid building blocks using solid-phase synthesis (SPPS). As we will explore, the same properties that make these building blocks so attractive also present unique challenges in synthesis. The electron-withdrawing effects of both the ring nitrogen and the fluorine substituent decrease the nucleophilicity of the carboxylate upon activation, potentially impeding amide bond formation. This document addresses these challenges head-on, offering field-proven strategies and detailed protocols for researchers, scientists, and drug development professionals.

The Building Block: Understanding the Reactivity of Fluoronicotinic Acid

Fluoronicotinic acid is an aromatic carboxylic acid where a pyridine ring is substituted with both a fluorine atom and a carboxyl group. The precise isomer (e.g., 6-fluoronicotinic acid, 5-fluoronicotinic acid) will influence its electronic properties, but all share a common characteristic: they are electron-deficient aromatic systems.

Causality Behind Reactivity:

  • Inductive and Mesomeric Effects: The nitrogen atom in the pyridine ring acts as an electron sink, withdrawing electron density from the ring system. The highly electronegative fluorine atom further exacerbates this effect through powerful inductive withdrawal.

  • Impact on Carboxyl Group Activation: During amide bond formation, the carboxylic acid must be converted into an activated species (e.g., an active ester or acylphosphonium salt) to react with an amine. The electron-deficient nature of the fluoropyridyl ring destabilizes the transition state leading to this activated species and reduces the nucleophilicity of the corresponding carboxylate anion. This can result in sluggish or incomplete coupling reactions when using standard SPPS conditions.[5] Therefore, the choice of coupling reagent is a critical parameter for success.

Experimental Workflow: Solid-Phase Synthesis

The following diagram outlines the core cycle for incorporating a fluoronicotinic acid building block onto a solid-phase support, typically as a capping agent on the N-terminus of a peptide or small molecule.

sps_workflow cluster_preactivation Pre-activation Step Start Start: Resin-Bound Substrate (Free Amine) Activation Activate: Fluoronicotinic Acid + Coupling Reagent + Base Coupling Coupling: Activated Acid added to Resin Start->Coupling Wash Wash: Remove Excess Reagents (e.g., DMF, DCM) Coupling->Wash Cleavage Cleave & Deprotect: TFA Cocktail + Scavengers Wash->Cleavage Isolation Isolate: Precipitation & Purification Cleavage->Isolation End Final Product Isolation->End

Caption: General workflow for fluoronicotinic acid coupling in SPPS.

Protocols and Methodologies

Resin Selection and Preparation

The choice of solid support is dictated by the desired C-terminal functionality of the final molecule.[6]

  • For C-terminal Amides: Use Rink Amide resin.

  • For C-terminal Carboxylic Acids: Use 2-Chlorotrityl chloride or Wang resin.

Protocol: Resin Swelling

  • Place the desired amount of resin (e.g., 0.1 mmol scale) in a suitable reaction vessel (manual or automated).

  • Add N,N-Dimethylformamide (DMF) to cover the resin completely.

  • Allow the resin to swell for at least 1 hour at room temperature.

  • After swelling, drain the DMF.

N-Terminal Deprotection (Fmoc-SPPS Context)

This step is necessary if coupling the fluoronicotinic acid to a peptide chain synthesized using Fmoc chemistry. The goal is to expose the free N-terminal amine for the subsequent coupling reaction.

Protocol: Fmoc Group Cleavage

  • To the swelled resin, add a solution of 20% piperidine in DMF.[7]

  • Agitate the mixture for 5-7 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-7 minutes to ensure complete deprotection.

  • Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[6] A final wash with Dichloromethane (DCM) and then DMF is also common practice.

  • Verification (Optional but Recommended): Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine.

Fluoronicotinic Acid Coupling: Reagents and Protocol

This is the most critical step. Due to the electron-deficient nature of the building block, a highly efficient coupling reagent is required to achieve high yields. Aminium/uronium or phosphonium salt-based reagents are strongly recommended.[8][9]

Coupling Cocktail Reagents (Equivalents relative to resin loading) Base (Equivalents) Notes & Rationale
HATU (Recommended) Fluoronicotinic Acid (3-5 eq.), HATU (2.9-4.5 eq.)DIPEA or 2,4,6-Collidine (6-10 eq.)HATU forms a highly reactive OAt-ester, which is particularly effective for coupling sterically hindered or electron-deficient acids.[9] The pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the reaction.
HBTU/HOBt Fluoronicotinic Acid (3-5 eq.), HBTU (2.9-4.5 eq.), HOBt (3-5 eq.)DIPEA (6-10 eq.)A robust and cost-effective choice. HBTU generates the OBt-ester, which is generally efficient for most couplings.[8][10][11] The inclusion of HOBt helps suppress racemization.
DIC/Oxyma Fluoronicotinic Acid (3-5 eq.), Oxyma Pure (3-5 eq.)DIC (3-5 eq.)COMU, an aminium reagent incorporating Oxyma, is also highly effective and safer than HOBt/HOAt-based reagents.[8][9] DIC with Oxyma is a carbodiimide-based alternative that minimizes racemization.

Protocol: Coupling Reaction

  • In a separate vial, dissolve the fluoronicotinic acid (e.g., 3 equivalents) and the coupling reagent (e.g., HATU, 2.9 equivalents) in high-quality, amine-free DMF.

  • Add the base (e.g., DIPEA, 6 equivalents) to the solution.

  • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Add the activated solution to the deprotected resin from the previous step.

  • Agitate the reaction mixture at room temperature for 2 to 4 hours. For particularly difficult sequences, the reaction time can be extended overnight.

  • Verification: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates the successful consumption of all free amines and thus a complete coupling.

  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for cleavage or further steps.

Cleavage and Deprotection

The final step involves cleaving the synthesized molecule from the solid support and simultaneously removing any acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[12] This is achieved with a strong acid, typically Trifluoroacetic Acid (TFA), mixed with scavengers to trap the highly reactive cationic species generated during the process.[13]

CAUTION: All cleavage procedures must be performed in a well-ventilated fume hood. TFA is highly corrosive.

Cleavage Cocktail Composition (v/v/w) Target Residues & Rationale
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)General Purpose: Suitable for peptides containing Arg(Pbf), Tyr(tBu), Asp(OtBu), etc. Triisopropylsilane (TIPS) is a key scavenger for trityl and other carbocations.[6]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)For Cys, Met, Trp: This classic, though malodorous, cocktail is highly effective for peptides containing sensitive residues. Thioanisole and ethanedithiol (EDT) are soft nucleophiles that protect against modification of tryptophan and oxidation of methionine or cysteine.
TFA / TIPS / Water TFA / TIPS / Water (95:2.5:2.5)Simple Peptides: Recommended for sequences without Cys, Met, or Trp. It is a non-malodorous and effective general-purpose cocktail for robust sequences.

Protocol: Cleavage and Product Isolation

  • Wash the final resin-bound product with DCM and dry it under a stream of nitrogen or in vacuo for 15-30 minutes.

  • Prepare the chosen cleavage cocktail fresh. Add the cold cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1.5 to 3 hours.[6][13]

  • Filter the resin and collect the filtrate containing the cleaved product into a centrifuge tube.

  • Wash the resin with a small additional volume of neat TFA and combine the filtrates.

  • Precipitate the crude product by adding the TFA solution dropwise to a large volume (10-15x the TFA volume) of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice more to remove residual scavengers.

  • Dry the final crude product pellet under vacuum. The product is now ready for analysis (e.g., HPLC, MS) and purification.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fields, G.B. (Ed.). (1997). Methods in Enzymology, Vol. 289: Solid-Phase Peptide Synthesis. Academic Press.
  • Haskali, M. B., et al. (2025).
  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. (2026). ACS.org.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
  • Coupling Reagents. (n.d.). AAPPTEC.
  • Paudel, U., et al. (2013). Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. Molecules.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Paudel, U., et al. (2020). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules.
  • West, F.G., et al. (2020). Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity. Organic & Biomolecular Chemistry.
  • Mossine, A.V., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews.
  • Optimizing PET Tracer Synthesis with High-Purity 6-Fluoronicotinic Acid. (2026).
  • From Boron to Bismuth: The Pre-transmetalation Complex in the Aryl Transfer. (2026). American Chemical Society.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Building Blocks for Solid Phase Peptide Synthesis. (n.d.). Merck.
  • Sharma, P.C., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Modeling.
  • Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Methods in Molecular Biology, vol 35. Humana Press.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Ta-Hsin, L., et al. (2013).
  • Haskali, M.B., et al. (2024). Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3. EJNMMI Radiopharmacy and Chemistry.
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). Royal Society of Chemistry.
  • Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • Van Humbeck, J.F., et al. (2026). Exploring the limits of inductive electron withdrawal in fused bicyclic azaheterocycles.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Yields in 4,6-Dichloro-2-fluoronicotinic Acid Substitution

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for optimizing substitution reactions on 4,6-Dichloro-2-fluoronicotinic acid . It is designed for researchers encountering yield or selectivity issues in drug discovery and agrochemical synthesis.

Executive Summary: Reactivity Profile

To improve yield, one must first understand the hierarchy of electrophilicity in 4,6-dichloro-2-fluoronicotinic acid .

  • Primary Site (

    
    -F):  The fluorine at position 2 is the most reactive leaving group due to the strong inductive effect of the adjacent nitrogen and the ortho-carboxylic acid (or ester) group. It is highly susceptible to nucleophilic aromatic substitution (
    
    
    
    ).
  • Secondary Site (

    
    -Cl):  The chlorine at position 4 is activated (para to nitrogen), but is significantly less reactive than the 
    
    
    
    -F bond under mild conditions.
  • Tertiary Site (

    
    -Cl):  The chlorine at position 6 is the least activated in this specific scaffold relative to the others.
    

The Golden Rule: Yield loss is most commonly caused by hydrolysis of the labile


-F bond (forming the pyridone/hydroxy impurity) or over-substitution  at 

due to excessive heat.

Troubleshooting Guide (Q&A)

Issue: Hydrolysis & Byproducts

Q: I am observing a major byproduct with a mass of M-18 or M-2 (depending on ionization). NMR shows loss of the fluorine signal. What is happening? A: You are likely hydrolyzing the


-fluorine to form 4,6-dichloro-2-hydroxynicotinic acid  (or its tautomeric pyridone).
  • Cause: The

    
    -F bond is extremely sensitive to moisture, especially in the presence of hydroxide bases (NaOH, KOH) or wet hygroscopic solvents (DMF, DMSO).[1]
    
  • Solution:

    • Switch Bases: Avoid inorganic hydroxide bases. Use non-nucleophilic organic bases like LiHMDS (Lithium bis(trimethylsilyl)amide), NaHMDS , or DIPEA .[1]

    • Solvent Control: Switch to anhydrous THF or Dichloromethane (DCM) .[1] If using DMF/DMSO, ensure they are stored over molecular sieves.[1]

    • Protocol Adjustment: If using an amine nucleophile, pre-deprotonate the amine with LiHMDS at 0°C before adding the nicotinic acid substrate. This ensures the nucleophile attacks faster than any residual water can hydrolyze the fluoride.

Issue: Regioselectivity (Wrong Isomer)

Q: I see a mixture of products. It seems the nucleophile is attacking the Chlorine at C4. How do I prevent this? A: Attack at


 occurs when the reaction temperature is too high or the 

position is sterically crowded.
  • Mechanism: While Fluorine is a better leaving group in

    
     (due to the high electronegativity stabilizing the Meisenheimer complex), Chlorine can be displaced if the system is supplied with enough thermal energy.
    
  • Solution:

    • Temperature: Conduct the reaction at 0°C to 10°C . Do not heat above room temperature until the starting material is consumed.

    • Leaving Group: The

      
      -F is kinetically favored at low temperatures.
      
    • Sterics: If your nucleophile is extremely bulky, it may struggle to access ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       (flanked by the carboxylic acid).[1] Consider converting the carboxylic acid to a methyl ester  first to reduce steric bulk and electronic repulsion (if using anionic nucleophiles), although the acid itself often catalyzes 
      
      
      
      attack via H-bonding in transition states.
Issue: Low Conversion / Stalled Reaction

Q: The reaction stalls at 50% conversion. Adding more nucleophile doesn't help. Why? A: This is often due to the "Zwitterion Trap" .

  • Cause: If you are using the free acid (COOH), the first equivalent of base/nucleophile simply deprotonates the carboxylic acid to form a carboxylate (

    
    ). This anionic charge donates electron density into the ring, deactivating it toward 
    
    
    
    attack.[1]
  • Solution:

    • Stoichiometry: You must use at least 2.5 to 3 equivalents of base (1 eq to deprotonate COOH, 1 eq to deprotonate the nucleophile/neutralize HF).

    • Esterification: Ideally, convert the acid to methyl 4,6-dichloro-2-fluoronicotinate before the substitution. The ester is far more electrophilic and avoids the deactivation issue.

Optimized Experimental Protocols

Protocol A: Direct Substitution on the Free Acid (Recommended for Amines)

Reference: Adapted from WO2021239058A1 [1]

Reagents:

  • Substrate: 4,6-Dichloro-2-fluoronicotinic acid (1.0 eq)[1]

  • Nucleophile: Amine (1.0 - 1.2 eq)[1]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1M in THF (3.0 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Flame-dry a reaction flask and purge with Nitrogen/Argon.

  • Nucleophile Activation: Add the amine and anhydrous THF to the flask. Cool to 0°C .

  • Base Addition: Dropwise add LiHMDS (3.0 eq). Stir for 10–15 minutes at 0°C to form the lithium amide.

  • Substrate Addition: Dissolve 4,6-dichloro-2-fluoronicotinic acid in a minimal amount of THF and add it dropwise to the reaction mixture at 0°C.

    • Note: The first equivalent of base neutralizes the acid; the subsequent equivalents drive the substitution.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by LCMS.[1][2]

  • Quench: Pour into ice water. Acidify to pH 3–4 with 1M HCl to precipitate the product (if solid) or extract with Ethyl Acetate.

Protocol B: Substitution via Methyl Ester (Recommended for Alkoxides/Weak Nucleophiles)

Step-by-Step:

  • Esterification: Treat the acid with Trimethylsilyldiazomethane (TMSCHN2) in MeOH/DCM or

    
    /MeOH to generate the methyl ester.
    
  • Substitution: React the ester with the nucleophile (1.1 eq) and a mild base (e.g.,

    
     or DIPEA) in ACN or DMF at 0°C -> RT.
    
  • Hydrolysis (Optional): If the acid is required, hydrolyze the ester using LiOH in THF/Water at room temperature.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical decision points for selectivity.

ReactionPathway Start 4,6-Dichloro-2- fluoronicotinic acid Base Base (LiHMDS) Deprotonation Start->Base 1st Eq Base Intermediate Carboxylate Anion (Deactivated Ring) Base->Intermediate Path_Correct Nucleophilic Attack at C2 (Kinetic) Intermediate->Path_Correct + Nucleophile (0°C, Anhydrous) Path_Side1 Hydrolysis (Wet Solvent) Intermediate->Path_Side1 + H2O / OH- Path_Side2 Attack at C4 (High Temp) Intermediate->Path_Side2 > 50°C Product 2-Substituted Product (Target) Path_Correct->Product Byproduct1 2-Hydroxy Impurity Path_Side1->Byproduct1 Byproduct2 4-Substituted Isomer Path_Side2->Byproduct2

Caption: Reaction pathway showing the competition between the desired C2-substitution and common yield-killing side reactions.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) instead of LiHMDS? A: Yes, NaH is effective, but LiHMDS is generally preferred for experimental ease (liquid handling vs. solid dispersion) and solubility.[1] If using NaH, ensure it is washed of mineral oil to prevent contamination, and use strictly anhydrous DMF or THF.[1]

Q: Why is the 2-position more reactive than the 4-position? A: The 2-position benefits from the inductive electron-withdrawing effect of the ring nitrogen (ortho) and the carboxylic acid (ortho). Furthermore, Fluorine is a superior leaving group to Chlorine in


 reactions because its high electronegativity stabilizes the intermediate Meisenheimer complex, lowering the activation energy for the rate-determining addition step.

Q: How do I store the starting material? A: Store 4,6-dichloro-2-fluoronicotinic acid at 2–8°C under an inert atmosphere. It is hygroscopic and sensitive to hydrolysis over time.

References

  • Patent: Xu, Y., et al. (2021).[1] Fused tricyclic compound, pharmaceutical composition thereof, and use thereof. WO2021239058A1.

  • Review: Rohrbach, S., et al. (2019).[1] Nucleophilic Aromatic Substitution of Heterocycles. Comprehensive Organic Synthesis II.

  • Data Source: PubChem Compound Summary for CID 96089, 2-Fluoronicotinic acid derivatives.[1] [1]

Sources

Technical Support Center: Stability Protocols for 4,6-Dichloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-DCFNA-001 Subject: Prevention of Thermal Decarboxylation in Halogenated Nicotinic Acids Status: Resolved / Knowledge Base Article Last Updated: March 4, 2026

Executive Summary

4,6-Dichloro-2-fluoronicotinic acid (4,6-DC-2-FNA) is a critical intermediate in the synthesis of agrochemicals (e.g., Fluroxypyr) and pharmaceutical scaffolds. Due to the electron-deficient nature of the pyridine ring—exacerbated by three electron-withdrawing halogen substituents—the molecule is thermodynamically predisposed to decarboxylation (loss of CO₂) upon heating, particularly in its free acid form.

This guide provides the mechanistic basis for this instability and actionable protocols to mitigate yield loss during synthesis, purification, and storage.

The Science: Why Decarboxylation Occurs

To prevent the reaction, one must understand the mechanism. The decarboxylation of 2-halo-nicotinic acids typically proceeds via the Hammick Mechanism , often facilitated by a zwitterionic transition state.

Mechanistic Drivers
  • Electronic Destabilization: The fluorine at C2 and chlorines at C4/C6 are strong electron-withdrawing groups (EWGs). They pull electron density from the ring, making the C3-COOH bond weaker.

  • Steric Strain: The substituents at positions 2 (Fluoro) and 4 (Chloro) create steric crowding around the carboxylic acid at position 3. This prevents the carboxyl group from achieving coplanarity with the aromatic ring, reducing resonance stabilization and lowering the activation energy for CO₂ loss.

  • The "Acid vs. Anion" Rule: Research indicates that while EWGs accelerate decarboxylation in the free acid , they often inhibit decarboxylation in the carboxylate anion . Therefore, the protonation state is the single most critical control point.

Pathway Visualization

DecarboxylationMechanism cluster_prevention Safe Zone Acid Free Acid Form (Unstable at High T) Zwitterion Zwitterionic/Protonated Transition State Acid->Zwitterion Heating (>100°C) Acidic Media Salt Carboxylate Salt (STABLE FORM) Acid->Salt Base (NaOH/KOH) Ylide Pyridyl Ylide/Carbanion (Stabilized by EWGs) Zwitterion->Ylide -CO2 (Irreversible) Product Decarboxylated Product (2-Fluoro-4,6-dichloropyridine) Ylide->Product +H+ Salt->Acid Acidification (HCl) Salt->Product Extreme T (>180°C) or Cu Catalysis

Figure 1: Mechanistic pathway showing the risk of the free acid form vs. the stability of the salt form.

Critical Stability Data

The following data summarizes the stability of 4,6-DC-2-FNA under various conditions.

ParameterConditionStability StatusRisk Level
Physical State Solid, Free AcidStable < 150°CLow
Physical State Solid, Melting PointDecomposes ~161-165°CCritical
Solution pH pH < 2 (Free Acid)Unstable > 90°CHigh
Solution pH pH > 9 (Carboxylate Salt)Stable up to reflux (aq)Low
Solvent Polar Aprotic (DMSO, DMF)Accelerates DecarboxylationHigh
Solvent Non-polar (Toluene)Moderate StabilityMedium
Additives Cu(I) / Cu(II) saltsCatalyzes DecarboxylationCritical

Troubleshooting Guide (FAQs)

Scenario A: "I am losing yield during the hydrolysis of the ester precursor."

Diagnosis: You are likely acidifying the reaction mixture while it is still hot.

  • Explanation: The hydrolysis (using NaOH/KOH) produces the stable carboxylate salt. If you add HCl to precipitate the product while the solution is >60°C, you generate the unstable free acid in a hot aqueous environment—perfect conditions for CO₂ loss.

  • Solution:

    • Complete hydrolysis at reflux (basic pH).

    • Cool the mixture to < 20°C (ice bath).

    • Slowly acidify to pH 3-4.

    • Filter immediately.

Scenario B: "Gas evolution observed during acid chloride formation (using SOCl₂)."

Diagnosis: Thermal stress during thionyl chloride reflux.

  • Explanation: While making the acid chloride, the intermediate protonated species is highly susceptible to decarboxylation.

  • Solution:

    • Do not use neat SOCl₂ at reflux if possible.

    • Use a solvent like Dichloromethane (DCM) or Toluene to lower the boiling point.

    • Use a catalytic amount of DMF cautiously; while it catalyzes chloride formation, it can also lower the barrier for decarboxylation.

    • Keep reaction temperature < 60°C .

Scenario C: "My product purity drops after recrystallization from DMF/Ethanol."

Diagnosis: Solvent-assisted decarboxylation.

  • Explanation: Polar aprotic solvents like DMF are known to facilitate decarboxylation (Krapcho-type conditions), especially if the solution is heated to dissolve the solid.

  • Solution: Avoid high-boiling polar aprotic solvents. Recrystallize from Acetonitrile or a Toluene/Ethyl Acetate mixture where the boiling point is lower and solvation of the transition state is less favorable.

Validated Protocols

Protocol 1: Safe Isolation from Hydrolysis

Use this protocol when converting the ester or nitrile precursor to the acid.

  • Hydrolysis: Charge reactor with Precursor (1.0 eq) and NaOH (2.5 eq) in Water/Methanol. Heat to reflux (approx. 75°C) until TLC confirms consumption of starting material.

  • Cooling (CRITICAL): Cool the reaction mass to 0–5°C .

  • Neutralization: Slowly add 2N HCl dropwise, maintaining internal temperature < 10°C .

  • Endpoint: Adjust pH to 3.0–3.5. Do not go to pH < 1 unless necessary, as highly acidic species are less stable.

  • Filtration: Stir for 30 mins at 0°C. Filter the solid.

  • Drying: Vacuum dry at 40–45°C . Do not exceed 50°C during drying.

Protocol 2: In-Situ Stabilization (Esterification)

If the free acid is an intermediate for an ester product, avoid isolating the solid acid entirely.

  • Generate the carboxylate salt in water/solvent.

  • Evaporate water/solvent to obtain the dry salt (Sodium 4,6-dichloro-2-fluoronicotinate).

  • React the dry salt directly with the alkyl halide (e.g., Methyl Iodide or Dimethyl Sulfate) in a solvent like Acetone or Acetonitrile.

  • Benefit: This pathway bypasses the thermal stress of the free acid form entirely.

Decision Tree for Process Optimization

OptimizationTree Start Start: Handling 4,6-DC-2-FNA Q1 Is isolation of Free Acid necessary? Start->Q1 Yes Yes Q1->Yes No No (Intermediate) Q1->No Isolate Protocol: Low Temp Acidification (Keep T < 20°C during pH adj) Yes->Isolate SaltRoute Route: Maintain as Salt (Na/K Carboxylate) No->SaltRoute NextStep Next Reaction Step? Isolate->NextStep AcidChloride Acid Chloride Synthesis NextStep->AcidChloride Esterification Esterification NextStep->Esterification Warning1 Use DCM/Toluene T < 60°C AcidChloride->Warning1 Advice1 Use Alkyl Halide on Salt (Avoid Acid Catalysis) Esterification->Advice1

Figure 2: Decision logic for minimizing thermal exposure during processing.

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347.

    • Establishes the Hammick mechanism and the stability of the anion vs. the acid.
  • PubChem. (2025).[1] 2-Fluoronicotinic acid | C6H4FNO2.[1] National Library of Medicine.

    • Provides physical property d
  • European Patent Office. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation (Analogous chemistry). EP0431294A2.

    • Demonstrates the effect of polar aprotic solvents on decarboxylation of electron-deficient arom
  • Organic Chemistry Portal. (n.d.). Decarboxylation Strategies.

    • General overview of thermal decarboxyl

Sources

Technical Support Center: Purification Strategies for 4,6-Dichloro-2-fluoronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4,6-dichloro-2-fluoronicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of chemical intermediates. As key building blocks in the synthesis of pharmaceuticals, such as naphthyridine antibacterial agents, achieving high purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.[1]

This document provides answers to frequently asked questions and detailed troubleshooting for common challenges encountered during the purification of these halogenated pyridine carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4,6-dichloro-2-fluoronicotinic acid or its derivatives?

Answer: The impurity profile largely depends on the synthetic route. Routes involving chlorination of dihydroxy precursors using reagents like phosphorus oxychloride (POCl₃) are common.

Key impurities often include:

  • Over-chlorinated Byproducts: Synthesis from precursors like 2,6-dihydroxy-3-cyano-5-fluoropyridine can lead to the formation of trichlorinated species as byproducts, which persist after hydrolysis to contaminate the final nicotinic acid product.[1]

  • Incomplete Hydrolysis: If you are preparing the acid from an ester precursor (e.g., ethyl 2,6-dichloro-5-fluoronicotinate), incomplete hydrolysis will leave residual ester in your crude product.[2]

  • Residual Chlorinating Agents: Phosphorus-containing byproducts from reagents like POCl₃ can remain, leading to a crude product that may be an oily or dark-colored solid.[3]

  • Starting Materials: Unreacted precursors are a common source of contamination.

A summary of common impurities and their potential origins is provided below.

Impurity TypePotential SourceRecommended Removal Strategy
Over-chlorinated PyridinesChlorination step (e.g., with POCl₃/PCl₅)[1]Column Chromatography, Fractional Recrystallization
Ester PrecursorsIncomplete saponification/hydrolysis[2]Acid-Base Extraction, Column Chromatography
Dihydroxy PrecursorsIncomplete chlorinationAcid-Base Extraction (impurities may have different pKa)
Phosphorus ByproductsUse of POCl₃ or similar reagents[3]Aqueous Workup/Washing, Extraction
Q2: What is the best initial approach for purifying a crude batch of 4,6-dichloro-2-fluoronicotinic acid?

Answer: The best initial approach depends on the physical state of your crude product and its approximate purity. A logical decision-making workflow can help you select the most efficient starting point.

Purif_Decision_Tree Start Crude Product (Solid or Oil) IsSolid Is the product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize  Yes   AcidBase Perform Acid-Base Extraction IsSolid->AcidBase  No (Oil)   PurityCheck Assess Purity (TLC, HPLC, NMR) Recrystallize->PurityCheck Chromatography Perform Column Chromatography Success Product is Pure Chromatography->Success Combine pure fractions AcidBase->PurityCheck Isolate Acid PurityCheck->Success  >98% Pure   Failure Impure PurityCheck->Failure  <98% Pure   Failure->Chromatography

Figure 1. Decision tree for selecting an initial purification strategy.

For most crude products that are solids, recrystallization is the most efficient first step. It is scalable and can rapidly remove large quantities of impurities. If the product is an oil or if recrystallization fails to improve purity, acid-base extraction or silica gel chromatography are the next logical steps.

Q3: How can I reliably assess the purity of my final product?

Answer: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column is typically effective. The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent like acetonitrile or methanol.[4] Comparison of retention times and peak areas with a known standard is ideal.

  • Nuclear Magnetic Resonance (¹H NMR): NMR provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals. Integrating impurity peaks against product peaks can give a semi-quantitative estimate of purity.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this is a powerful tool to identify the molecular weights of the main product and any co-eluting impurities, which helps in diagnosing the source of contamination.

  • Melting Point: A sharp melting point that matches the literature value (e.g., 152-155 °C for 4,6-dichloro-2-fluoronicotinic acid) is a good indicator of high purity.[2] A broad or depressed melting range suggests the presence of impurities.

Troubleshooting Guide

Problem: My crude product is a dark brown, sticky solid or oil.

Possible Cause: This often indicates the presence of residual reaction tars or decomposed chlorinating agents like phosphorus oxychloride.[5]

Solution: Activated Charcoal Treatment During Recrystallization

If your compound is a solid, you can often remove colored impurities using activated charcoal during recrystallization.

Step-by-Step Protocol:

  • Choose an appropriate recrystallization solvent (see table below).

  • Dissolve your crude solid in the minimum amount of the hot solvent in an Erlenmeyer flask.[6]

  • Once dissolved, cool the solution slightly below its boiling point. Caution: Adding charcoal to a boiling solution will cause it to boil over violently.[7]

  • Add a very small amount of activated charcoal (e.g., 1-2% of your compound's weight) to the flask and swirl.

  • Gently heat the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot gravity filtration using a fluted filter paper to remove the fine charcoal particles.[8]

  • Allow the clear, hot filtrate to cool slowly to induce crystallization.

Problem: I am getting very low recovery after recrystallization.

Possible Cause 1: The wrong solvent was chosen. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[9]

Solution: Perform a systematic solvent screen.

Solvent SystemBoiling Point (°C)Suitability Notes
Water100Often used as an anti-solvent with organic solvents. The sodium salt may be water-soluble.
Toluene111Good for many aromatic compounds.
Acetonitrile82A versatile polar aprotic solvent.
Ethanol / WaterVariableA common and effective two-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.[7]
Acetic Acid / WaterVariableUseful for carboxylic acids that are difficult to dissolve, but can be hard to remove completely.
Heptane / Ethyl AcetateVariableA common non-polar/polar mixture for less polar derivatives.

Possible Cause 2: Too much solvent was used. Using an excessive amount of solvent will keep your compound dissolved even when the solution is cooled, drastically reducing the yield.

Solution: The "Minimum Amount of Hot Solvent" Rule

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small portion of the chosen solvent and heat the mixture to a gentle boil while stirring.[8]

  • Continue adding small portions of hot solvent just until the last of the solid dissolves. The solution should be saturated or nearly saturated at this point.

  • Remove from heat and allow to cool slowly. If you suspect too much solvent was added, you can carefully boil some off under a nitrogen stream to concentrate the solution before cooling.[8]

Problem: My compound is streaking badly on a silica gel column, making separation impossible.

Possible Cause: The carboxylic acid functional group is highly polar and acidic. It interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via hydrogen bonding and acid-base interactions. This causes the compound to "stick" and elute slowly and broadly (streak) rather than as a tight band.

Solution: Suppress Ionization with an Acidic Modifier By adding a small amount of a volatile acid to your mobile phase, you create an acidic environment that keeps your nicotinic acid derivative in its protonated (neutral) form. This minimizes interaction with the silica gel, resulting in sharper peaks and better separation.

Chromatography_Workflow Start Prepare Silica Column (Slurry pack in Hexane) Load Load Crude Product (Dissolved in min. DCM or adsorbed on silica) Start->Load Elute Begin Elution with Hexane/Ethyl Acetate Gradient Load->Elute CheckTLC Analyze Fractions by TLC. Observe Streaking? Elute->CheckTLC Modify Add 1% Acetic Acid to Mobile Phase CheckTLC->Modify  Yes   Continue Continue Elution & Collect Fractions CheckTLC->Continue  No   Modify->Continue Combine Combine Pure Fractions & Evaporate Solvent Continue->Combine

Figure 2. Workflow for optimizing column chromatography of acidic compounds.

Step-by-Step Protocol:

  • Select a base eluent system using TLC (e.g., 70:30 Hexane:Ethyl Acetate).

  • Prepare your mobile phase, but add approximately 0.5-1% glacial acetic acid or formic acid to the mixture. For example, for 1 liter of mobile phase, add 5-10 mL of acetic acid.

  • Run the column as usual. The compound should now elute with a much-improved peak shape.

  • After evaporation, the volatile acid modifier can be removed under high vacuum, sometimes with a co-evaporation step using toluene.

Problem: I cannot separate the target acid from its unreacted ester precursor by chromatography or recrystallization.

Possible Cause: The acid and its corresponding ester can have very similar polarities and crystal lattice packing, making them difficult to separate by conventional means.

Solution: Leverage Reactivity with Acid-Base Extraction This classic technique uses the acidic nature of your target compound to move it into an aqueous layer, leaving the neutral ester impurity behind in the organic layer.

Step-by-Step Protocol:

  • Dissolve the crude mixture of acid and ester in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that is generated.

  • Allow the layers to separate. The deprotonated sodium salt of your nicotinic acid is now in the top aqueous layer, while the neutral ester remains in the bottom organic layer (for DCM).

  • Drain the organic layer and set it aside. Collect the aqueous layer.

  • To ensure complete extraction, you can wash the organic layer again with a fresh portion of the basic aqueous solution and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly re-acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2.

  • Your pure 4,6-dichloro-2-fluoronicotinic acid will precipitate out as a solid.

  • Collect the pure solid by vacuum filtration, wash with cold water, and dry under vacuum.[2]

References

  • Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.
  • Google Patents. (2013). Method for purifying 4, 6-dichloro pyrimidine. CN103450094A.
  • Kumar, S., Babu, B. V., & Wasewar, K. L. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data, 54(7), 2053-2058. [Link]

  • Jeschke, P. (2017). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 8(5), 470-475. [Link]

  • Ding, J., et al. (2022). Qualitative and Quantitative Analysis of Nicotine, Nicotine Derivatives, and Nicotine-Related Alkaloid Optical Isomers: A Review. Contributions to Tobacco & Nicotine Research, 31(4), 175-185. [Link]

  • Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • Goatley, M. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Virginia Tech. [Link]

  • Tłaczał, K., & Giełzak-Koćwin, K. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. [Link]

  • ScienceMadness Discussion Board. (2014). purification of 2,6-dichloropyridine-4-carboxilic acid. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of the Serbian Chemical Society. [Link]

  • Google Patents. (2016). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. CN105758984A.
  • ResearchGate. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF. [Link]

  • ResearchGate. (2023). Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas. [Link]

  • Ferreira, A. P., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2197. [Link]

  • University of Colorado Boulder. Recrystallization is the most common method for purifying solid compounds. [Link]

  • Madani, A., et al. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 27(14), 4453. [Link]

  • University of Alberta. Recrystallization - Single Solvent. [Link]

  • Tsuruta, Y., et al. (1984). Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 309, 309-315. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. 6-Fluoronicotinic Acid. [Link]

Sources

Technical Support Center: Optimizing Regioselectivity at C4 vs. C6 in Dichlorofluoropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complex but rewarding chemistry of dichlorofluoropyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. Specifically, we will focus on the critical factors that dictate whether a nucleophile will attack the C4 or C6 position of dichlorofluoropyridine scaffolds, such as 2,6-dichloro-3-fluoropyridine.

Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying principles. By grasping the "why" behind the reaction outcomes, you will be empowered to troubleshoot effectively and rationally design experiments to achieve your desired isomer with high fidelity.

Mechanistic Underpinnings: The C4 vs. C6 Dichotomy

The regioselectivity of SNAr reactions on dichlorofluoropyridines is a nuanced interplay of electronic and steric effects. Both the C4 (para to nitrogen) and C6 (ortho to nitrogen) positions are activated toward nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the halogen substituents.[1]

Electronic Factors: The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount.

  • C4 Attack: A nucleophilic attack at the C4 position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative pyridine nitrogen through resonance. This is a powerful stabilizing effect.

  • C6 Attack: An attack at the C6 position also allows for resonance stabilization, but the direct proximity to the nitrogen atom introduces significant electronic repulsion, which can be destabilizing.

Computational studies, such as Density Functional Theory (DFT) calculations, often show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to C6, making it the more electrophilic site and kinetically favored for nucleophilic attack.[2][3]

Steric Factors: Steric hindrance plays a decisive role and can override electronic preferences.[4][5]

  • Nucleophile Size: Large, bulky nucleophiles will preferentially attack the less sterically encumbered position. The C4 position is generally more accessible than the C6 position, which is flanked by the C5 substituent and the pyridine nitrogen.

  • Substrate Substitution: The presence of substituents on the pyridine ring, particularly at C3 or C5, can dramatically influence the accessibility of the C4 and C6 positions.

Visualizing the Meisenheimer Intermediates

The following diagram illustrates the resonance stabilization for nucleophilic attack at the C4 and C6 positions. The ability to delocalize the charge onto the ring nitrogen is a key reason for the high reactivity at these sites.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Add 2,6-dichloro-3-fluoropyridine (1 eq) and amine nucleophile (1.2 eq) to an oven-dried flask. p2 Add anhydrous K₂CO₃ (2.5 eq) as the base. p1->p2 p3 Add anhydrous DMSO to achieve a 0.5 M concentration. p2->p3 r1 Stir mixture at room temperature (20-25 °C) under N₂ atmosphere. p3->r1 r2 Monitor reaction by TLC or LC-MS (typically 12-24 hours). r1->r2 w1 Quench with water and extract with ethyl acetate (3x). r2->w1 w2 Wash combined organic layers with brine. w1->w2 w3 Dry over Na₂SO₄, filter, and concentrate in vacuo. w2->w3 w4 Purify crude product via flash column chromatography. w3->w4

Caption: Workflow for C4-selective amination.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-3-fluoropyridine (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMSO to achieve a concentration of 0.2-0.5 M.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.

Protocol 2: C6-Selective Alkoxylation via Steric Hindrance

This protocol illustrates a conceptual approach for achieving C6 selectivity by using a bulky nucleophile and higher temperatures to overcome the kinetic barrier.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, suspend sodium tert-butoxide (1.5 eq) in anhydrous toluene. Add the 2,6-dichloro-3-fluoropyridine (1.0 eq).

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction closely by GC-MS or LC-MS. The reaction may be slower, but the higher temperature helps to overcome the activation barrier for the C6 position.

  • Workup & Purification: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, and follow the standard purification procedure as described in Protocol 1.

This guide provides a framework for rationally approaching the challenge of regioselectivity in dichlorofluoropyridine chemistry. Remember that each substrate-nucleophile pair is unique, and optimization will likely be required. By carefully considering the electronic and steric principles outlined here, you can significantly increase your chances of success.

References

  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. Nature. [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Publications. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. [Link]

  • Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. MDPI. [Link]

  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate. [Link]

  • Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. National Center for Biotechnology Information. [Link]

  • C4‐selective functionalizations of pyridine. ResearchGate. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Center for Biotechnology Information. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. [Link]

  • Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures. ACS Publications. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. [Link]

  • Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Royal Society of Chemistry. [Link]

  • Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures. ResearchGate. [Link]

  • Steric Effects on Regioselectivity in 1,3-Dipolar Cycloaddition of C,N- Dialkyl Nitrones with Acceptor-Substituted Alkynes. ResearchGate. [Link]

  • Steric hindrance-enforced distortion as a general strategy for the design of fluorescence “turn-on” cyanide probes. Royal Society of Chemistry. [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry. [Link]

  • Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. Loughborough University Research Repository. [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. [Link]

  • Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. National Center for Biotechnology Information. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Navigating the Reactivity of 2-Fluoronicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-fluoronicotinic acids. This guide is designed to provide in-depth, practical solutions to a common yet significant challenge in synthetic chemistry: the low reactivity of the 2-fluoro position in nicotinic acid scaffolds. Drawing from established principles of organic chemistry and field-proven insights, this document will serve as a comprehensive resource to troubleshoot your experiments and enhance your synthetic success.

Section 1: Troubleshooting Guide - A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

Question 1: I am attempting a nucleophilic aromatic substitution (SNAr) on 2-fluoronicotinic acid with an amine, but I am only recovering my starting material. What is going wrong?

Answer:

This is a very common issue that stems from the inherent electronic properties of the 2-fluoronicotinic acid scaffold. The success of an SNAr reaction hinges on the stabilization of the negatively charged intermediate, known as the Meisenheimer complex.[1][2] For this stabilization to be effective, strong electron-withdrawing groups (EWGs) must be positioned ortho or para to the leaving group (in this case, the fluorine atom).

In 2-fluoronicotinic acid, the carboxylic acid group (-COOH) is at the 3-position, which is meta to the fluorine. In this position, it cannot effectively delocalize the negative charge of the Meisenheimer intermediate through resonance. While the pyridine nitrogen itself is electron-withdrawing, the lack of a properly positioned activating group makes the 2-position significantly less reactive than, for example, the 2-position in 2-fluoro-5-nitropyridine.

Troubleshooting Steps:

  • Increase Reaction Temperature: Many SNAr reactions require significant thermal energy to overcome the activation barrier, especially with moderately activated substrates.[3] Consider increasing the reaction temperature, potentially to 120-200 °C.

  • Utilize Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[4] Reactions that are sluggish under conventional heating can often be driven to completion in minutes to a few hours in a microwave reactor.

  • Choice of Base and Solvent: The use of a non-nucleophilic bulky base, such as diisopropylethylamine (DIPEA), is often recommended. This prevents the base from competing with your amine nucleophile. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can help to solubilize reactants and stabilize charged intermediates.

Question 2: My reaction is producing a complex mixture of products, and I suspect decarboxylation is occurring. How can I prevent this?

Answer:

Your suspicion is likely correct. Nicotinic acids, particularly under basic conditions and at elevated temperatures, are prone to decarboxylation.[5][6] The reaction conditions required to force the SNAr at the C2 position often overlap with those that favor the loss of CO2.

Causality and Prevention Strategy:

The carboxylate anion, formed under basic conditions, is a key intermediate in the decarboxylation pathway. To mitigate this, you can either modify the reaction conditions or protect the carboxylic acid group.

Troubleshooting Steps:

  • Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction.[7] The resulting 2-fluoro-nicotinate ester is a more suitable substrate as the ester group is a more effective EWG than a carboxylate and is not labile under the reaction conditions. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Careful Selection of Base: Use a non-nucleophilic organic base like DIPEA or Proton-Sponge® instead of strong inorganic bases like NaOH or KOH, which can promote both decarboxylation and saponification if you are using an ester-protected substrate.

  • Lower Reaction Temperature with a More Reactive Substrate: If possible, consider using 2-chloronicotinic acid. While chlorine is generally a poorer leaving group than fluorine in SNAr reactions, the principles of activation remain the same. Some studies have shown successful amination of 2-chloronicotinic acid under specific microwave conditions.[4]

Question 3: I am observing amide formation between my amine nucleophile and the carboxylic acid group. How can I favor the desired SNAr pathway?

Answer:

This is a classic example of competing reaction pathways. The amidation reaction is an acid-base reaction followed by condensation, which can be competitive with the SNAr pathway, especially at higher temperatures.

Troubleshooting Flowchart:

G start Amide formation observed protect Protect the carboxylic acid as an ester start->protect Is protection feasible? conditions Modify Reaction Conditions (No Protection) start->conditions No esterify Esterify with MeOH/H+ or EtOH/H+ protect->esterify snar Perform SNAr on the ester esterify->snar hydrolyze Hydrolyze the ester post-SNAr snar->hydrolyze low_temp Lower reaction temperature conditions->low_temp excess_amine Use a large excess of the amine nucleophile conditions->excess_amine

Sources

minimizing hydrolysis side reactions of 4,6-Dichloro-2-fluoronicotinic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address one of the most persistent challenges in heterocyclic chemistry: the unintended hydrolysis of highly activated pyridine esters.

The 4,6-dichloro-2-fluoronicotinic acid scaffold is exceptionally electron-deficient. The synergistic electron-withdrawing effects of the pyridine nitrogen, the highly electronegative fluorine at C2, and the chlorines at C4 and C6 create a hyper-electrophilic carbonyl carbon at the C3 ester position[1]. This makes the ester highly susceptible to nucleophilic attack, requiring stringent control over reaction kinetics, base selection, and workup conditions[2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my methyl 4,6-dichloro-2-fluoronicotinate hydrolyze so rapidly, even when I use mild bases like potassium carbonate? Causality: The extreme electrophilicity of the ester carbonyl is driven by the strong inductive (-I) and mesomeric (-M) pull of the halogenated pyridine ring[1]. When using inorganic bases like


 in the presence of even trace moisture, hydroxide ions are generated. Because the activation energy for nucleophilic attack on this specific carbonyl is remarkably low, direct saponification outcompetes your desired transformation. Furthermore, unhindered organic bases (like imidazole or unhindered pyridines) can act as nucleophilic catalysts, forming highly reactive acyl-ammonium intermediates that rapidly hydrolyze upon aqueous exposure[3].

Q2: Which organic bases are safe to use for downstream functionalizations (e.g., cross-coupling or amidation) without cleaving the ester? Causality: You must decouple basicity from nucleophilicity. Avoid primary/secondary amines and unhindered tertiary amines (like


 or pyridine). Instead, utilize sterically hindered bases such as N,N-Diisopropylethylamine (DIPEA)  or 2,6-lutidine . The bulky isopropyl or methyl groups create a steric shield that prevents the nitrogen lone pair from attacking the ester carbonyl, thereby suppressing general base-catalyzed hydrolysis while still neutralizing acidic byproducts.

Q3: My reaction goes to completion, but I lose the ester during the aqueous workup. How can I prevent this? Causality: Standard basic washes (e.g., saturated


) are lethal to this scaffold. The localized high pH at the aqueous-organic interface during phase separation rapidly hydrolyzes the ester. To prevent this, reactions must be quenched cold (0°C to ice-water) and extracted under strictly neutral or mildly acidic conditions (pH 3 to 7)[4].

Quantitative Data: Ester Stability Matrix

To guide your reaction design, the following table summarizes the kinetic stability of methyl 4,6-dichloro-2-fluoronicotinate under various standard conditions.

Base / CatalystSolvent SystemTemp (°C)Est. Half-Life (

)
Primary Degradation Pathway

(1.0 eq)
THF /

(1:1)
0°C< 1 minDirect Saponification

(2.0 eq)
Methanol25°C< 5 minTransesterification / Saponification
Imidazole (0.1 eq)Wet DCM25°C~ 30 minNucleophilic Catalysis[3]

(2.0 eq)
Anhydrous DCM25°C~ 2 hoursGeneral Base Catalysis
DIPEA (2.0 eq)Anhydrous THF 0°C > 48 hours Suppressed (Steric Shielding)
2,6-Lutidine (2.0 eq)Anhydrous DCM -20°C > 72 hours Suppressed (Steric Shielding)

Mechanistic Pathway Analysis

The diagram below illustrates the divergent pathways of the ester depending on the chosen reaction conditions.

HydrolysisPrevention cluster_0 Hydrolysis Pathway (Avoid) cluster_1 Optimized Pathway (Target) A 4,6-Dichloro-2-fluoronicotinic Ester B Aqueous / Nucleophilic Base A->B E Anhydrous / Sterically Hindered Base A->E C Nucleophilic Attack at Carbonyl B->C D Ester Hydrolysis (Side Product) C->D F Base Shields Carbonyl E->F G Desired Transformation (Intact Ester) F->G

Mechanistic divergence of 4,6-dichloro-2-fluoronicotinic esters under basic conditions.

Standard Operating Procedure (SOP): Anhydrous Functionalization & Workup

This protocol is designed as a self-validating system. By strictly controlling temperature and pH, you kinetically lock the ester, preventing the activation energy threshold for hydrolysis from being reached[2].

Phase 1: Reaction Setup
  • Glassware Preparation: Flame-dry a Schlenk flask under a high vacuum and backfill it with ultra-pure Argon. Repeat three times.

  • Substrate Solvation: Dissolve the 4,6-dichloro-2-fluoronicotinic acid ester (1.0 eq) in strictly anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone or ice/brine bath to achieve an internal temperature of -20°C to 0°C. Causality: Low temperatures exponentially decrease the rate constant of background hydrolysis.

  • Base Addition: Add DIPEA or 2,6-lutidine (1.5 - 2.0 eq) dropwise over 5 minutes. Do not use unhindered bases.

Phase 2: Reaction Monitoring (Self-Validation)
  • In-Process Control: Monitor the reaction via TLC (e.g., 20% EtOAc in Hexanes).

    • Validation Cue: If a highly polar, baseline-retained spot begins to form (indicating the free carboxylic acid), immediately lower the temperature by 10°C and verify the integrity of your inert atmosphere.

Phase 3: Quench and Extraction
  • Cold Quench: Once the starting material is consumed, do not allow the reaction to warm to room temperature. While still at 0°C, rapidly pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of Ammonium Chloride (

    
    , pH ~6.0). Causality: The mildly acidic buffer neutralizes the organic base instantly without providing hydroxide ions that would trigger saponification[4].
    
  • Rapid Extraction: Extract the aqueous layer with cold Ethyl Acetate (

    
    ) twice. Avoid prolonged contact time between the organic and aqueous phases.
    
  • Drying and Concentration: Dry the combined organic layers over anhydrous

    
     (avoid 
    
    
    
    if it is slightly acidic/basic depending on grade), filter, and concentrate under reduced pressure at a water bath temperature not exceeding 25°C .

References

  • Source: google.
  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection Source: researchgate.net URL:[Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines Source: mdpi.com URL:[Link]

  • Organocatalytic Control over a Fuel‐Driven Transient‐Esterification Network Source: nih.gov URL:[Link]

Sources

solvent effects on solubility of 4,6-Dichloro-2-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Systems & Solubility Optimization for 4,6-Dichloro-2-fluoronicotinic Acid

Part 1: Executive Summary & Compound Profile

Subject: 4,6-Dichloro-2-fluoronicotinic acid (CAS: 73027-79-9 / Note: Isomeric variations exist; this guide focuses on the 4,6-dichloro-2-fluoro isomer often used in KRAS inhibitor synthesis).

Senior Scientist Note: "Colleagues, working with halogenated nicotinic acids requires a nuanced understanding of pH-dependent speciation . This molecule is not a simple static solute; it is a 'chameleon' that shifts from a water-soluble salt to a hydrophobic solid based on the protonation state of the carboxylic acid and the pyridine nitrogen. Your solvent strategy must align with these states. Below is your guide to navigating these phase boundaries."

Part 2: Solvent Selection & Solubility Data

Q: What is the solubility profile of 4,6-Dichloro-2-fluoronicotinic acid in common laboratory solvents?

A: The solubility is heavily influenced by the dipole moment introduced by the fluorine atom and the hydrogen-bonding capability of the carboxylic acid group.

Solubility Matrix (at 25°C):

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Disrupts intermolecular H-bonds; ideal for stock solutions.
Polar Protic Methanol, EthanolHigh Solvation via H-bonding; good for recrystallization if cooled.
Esters Ethyl AcetateModerate-High Excellent for extraction from acidified aqueous phases.
Chlorinated Dichloromethane (DCM)Moderate Good for partitioning; often used in workups.
Hydrocarbons Hexane, HeptaneInsoluble Used as anti-solvents to force precipitation.
Aqueous (Acidic) Water (pH < 3)Insoluble The free acid protonates and crashes out (Precipitation).
Aqueous (Basic) Water (pH > 8)High (as Salt)Deprotonation forms the carboxylate anion (Water soluble).

Pro-Tip: For purification, the Ethyl Acetate/Heptane system is often the 'Goldilocks' zone—high solubility in hot EtOAc, poor in Heptane, allowing for controlled crystallization.

Part 3: Thermodynamics & Temperature Effects

Q: How does temperature influence the dissolution process?

A: Dissolution of 4,6-Dichloro-2-fluoronicotinic acid is an endothermic process (


). This means solubility increases significantly with temperature.
  • Entropy (

    
    ):  Positive.[1] Breaking the crystal lattice increases disorder.
    
  • Gibbs Free Energy (

    
    ):  Becomes more negative (spontaneous) at higher temperatures (
    
    
    
    ).

Thermodynamic Protocol for Recrystallization:

  • Saturate: Dissolve the solid in boiling Ethyl Acetate.

  • Filter: Remove insoluble impurities while hot (use a pre-warmed funnel).

  • Cool: Slowly lower

    
     to 4°C. The decrease in 
    
    
    
    flips
    
    
    from negative to positive for the solute, forcing crystallization.

Part 4: Troubleshooting & FAQs

Q: I acidified my aqueous reaction mixture to pH 3, but the yield of the precipitate is lower than expected. Why?

A: This is a classic "Supersaturation vs. Ionic Strength" issue.

  • Cause: The compound may form a supersaturated solution or "oil out" rather than crystallize, especially if residual organic solvents (like alcohols) are present in the aqueous phase.

  • Fix:

    • Seed it: Add a tiny crystal of pure product to induce nucleation.

    • Salting Out: Add NaCl to the aqueous phase. This increases the ionic strength, making the organic acid less soluble (Common Ion Effect/Salting Out).

    • Check pH: Ensure pH is well below the pKa (approx. 3.5-4.0). Aim for pH 1-2 to ensure 99% protonation.

Q: The compound is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture.

  • Immediate Fix: Re-heat the mixture until clear. Add a small amount of a better solvent (e.g., more Ethanol) to keep it in solution, then cool much more slowly.

  • Alternative: Vigorous stirring during cooling can sometimes break the oil droplets into crystals.

Part 5: Experimental Protocol

Standard Operating Procedure: Solubility Determination (Shake-Flask Method)

  • Preparation: Add excess solid 4,6-Dichloro-2-fluoronicotinic acid to 10 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours.

  • Sampling: Stop agitation and allow solids to settle for 2 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility).

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 260-270 nm).

  • Calculation:

    
    
    

Part 6: Visualizations (Graphviz)

Diagram 1: pH-Dependent Solubility & Workup Workflow

SolubilityWorkflow Start Reaction Mixture (Aqueous/Basic) Acidify Acidify to pH < 2 (HCl addition) Start->Acidify Protonation CheckState Check Physical State Acidify->CheckState Precipitate Solid Precipitate Forms (Free Acid) CheckState->Precipitate Ideal Case Oil Oiling Out (Phase Separation) CheckState->Oil Impurities/Solvent Issues Filter Filtration & Drying Precipitate->Filter Isolation Extract Extract with Ethyl Acetate Oil->Extract Rescue Protocol Crystallize Evaporate & Crystallize (Heptane antisolvent) Extract->Crystallize

Caption: Workflow for isolating 4,6-Dichloro-2-fluoronicotinic acid from aqueous reaction mixtures based on pH-dependent solubility.

Diagram 2: Solvent-Solute Interaction Logic

Interactions Compound 4,6-Dichloro-2-fluoronicotinic acid H_Bond H-Bond Donor (Carboxylic Acid) Compound->H_Bond Dipole Dipole Interaction (C-F, C-Cl bonds) Compound->Dipole PiStack Pi-Pi Stacking (Pyridine Ring) Compound->PiStack Water Water (Basic) Ion-Dipole H_Bond->Water Soluble (Ionized) EtAc Ethyl Acetate Dipole-Dipole Dipole->EtAc Soluble Hexane Hexane (No Interaction) PiStack->Hexane Insoluble (Antisolvent)

Caption: Mechanistic breakdown of solvent interactions. The molecule's dual nature (polar head, halogenated core) dictates solubility.

References

  • Synthesis and Purification of Halogenated Nicotinic Acids.
  • Solubility and Thermodynamics of Chlorinated Nitrobenzenes (Analogous Systems). Source: Journal of Chemical & Engineering Data. Context: Provides the thermodynamic framework (Apelblat equation) used to model solubility of structurally similar chlorinated aromatics. URL:[Link]

  • Purification of Pyridine Derivatives. Source: National Institutes of Health (PubChem). Context: General physical properties and safety data for fluorinated nicotinic acids. URL:[Link]

Sources

Technical Support Center: Metal Impurity Remediation for 4,6-Dichloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream purification of highly functionalized pyridine derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals resolve stubborn metal contamination issues in 4,6-Dichloro-2-fluoronicotinic acid workflows.

This guide abandons generic advice in favor of mechanistic causality, ensuring that every troubleshooting step and protocol is grounded in the fundamental chemistry of your active pharmaceutical ingredient (API) intermediate.

Part 1: Frequently Asked Questions (FAQs) – The Science of Metal Retention

Q1: Why does 4,6-Dichloro-2-fluoronicotinic acid retain palladium (Pd) and copper (Cu) so stubbornly after cross-coupling reactions? A: The retention is driven by the thermodynamic stability of the API-metal chelate. 4,6-Dichloro-2-fluoronicotinic acid possesses a carboxylic acid group adjacent to a pyridine nitrogen[1]. While the electron-withdrawing halogens (fluorine at the 2-position, chlorines at the 4,6-positions) reduce the basicity of the pyridine nitrogen, the spatial arrangement creates a highly effective bidentate coordination pocket for transition metals (Lewis acids). To remove these metals, you cannot rely on simple aqueous washing; you must introduce a scavenger with a binding constant (


) that thermodynamically outcompetes the API's coordination pocket[2].

Q2: What are the regulatory thresholds I need to achieve for these metal impurities? A: The International Council for Harmonisation (ICH) Q3D guidelines strictly regulate elemental impurities based on their toxicity and the drug's route of administration[3]. For instance, Palladium (Class 2B) and Copper (Class 3) require rigorous control because they do not provide therapeutic benefit and can catalyze degradation in the final formulated drug[4]. For an oral route, the Permitted Daily Exposure (PDE) for Pd is 100 µ g/day , and for Cu is 3400 µ g/day [5]. In practice, process chemists aim for < 10 ppm of residual metal in the isolated intermediate to ensure the final API comfortably passes regulatory scrutiny.

Q3: Should I use crystallization, liquid-liquid extraction, or solid-supported scavengers? A: It depends on the metal and the process scale. Crystallization often co-precipitates the metal chelate due to the intermediate's low solubility in non-polar solvents. pH-swing liquid-liquid extraction is highly effective for Iron (Fe) and Copper (Cu) but often fails for Palladium (Pd) due to strong covalent-like Pd-N bonds. For Pd, solid-supported scavengers (e.g., silica-thiol or macroporous trimercaptotriazine resins) are the gold standard because they drive the thermodynamic transfer of the metal onto a filterable solid[6].

Chelation API 4,6-Dichloro-2-fluoronicotinic acid (Electron-deficient, pKa ~2) Complex API-Metal Chelate (Highly Stable) API->Complex Coordination via -COOH & Pyridine N Metal Transition Metal (Pd, Cu) (Lewis Acid) Metal->Complex Thermodynamic Thermodynamic Transfer (K_bind_scavenger >> K_bind_API) Complex->Thermodynamic Add Scavenger Scavenger Macroporous Scavenger (e.g., MP-TMT) Scavenger->Thermodynamic FreeAPI Purified API (< 5 ppm Metal) Thermodynamic->FreeAPI BoundMetal Scavenger-Metal Complex (Filtered Out) Thermodynamic->BoundMetal

Caption: Thermodynamic transfer of transition metals from API chelates to solid-supported scavengers.

Part 2: Troubleshooting Guide – Resolving Specific Scavenging Failures

Issue 1: Palladium levels remain >50 ppm after standard Silica-Thiol (Si-Thiol) treatment.

  • Root Cause: Si-Thiol relies on surface-level interactions. If your reaction solvent is highly non-polar (e.g., toluene), the 4,6-Dichloro-2-fluoronicotinic acid may form dimeric aggregates via hydrogen bonding, sterically shielding the trapped Pd from the silica surface.

  • Solution: Switch to a macroporous polystyrene-bound trimercaptotriazine (MP-TMT) resin[7]. Add 5-10% DMF or THF to your solvent mixture. The polar aprotic solvent disrupts the API aggregates, and the macroporous resin swells, allowing the Pd to access the highly nucleophilic sulfur atoms within the resin pores[8].

Issue 2: High API loss (>20%) during metal scavenging.

  • Root Cause: You are likely using an amine-functionalized scavenger (e.g., Si-Trisamine or basic alumina). Because 4,6-Dichloro-2-fluoronicotinic acid is a relatively strong organic acid, it undergoes an acid-base reaction with the basic sites on the scavenger, permanently binding your product to the resin.

  • Solution: Strictly avoid basic or amine-based scavengers for carboxylic acid intermediates. Utilize purely sulfur-based scavengers (Si-Thiol, MP-TMT) or polychelated resins that operate via neutral coordination rather than ion exchange[9].

Issue 3: Copper (Cu) contamination persists despite resin treatment.

  • Root Cause: Solid scavengers optimized for heavy precious metals (Pd, Pt) often have lower kinetics for lighter, harder transition metals like Cu or Fe.

  • Solution: Implement a pH-swing liquid-liquid extraction prior to resin treatment. By adjusting the pH, you can break the chelate bonds and partition the metal into the aqueous phase[10].

Workflow Start Crude 4,6-Dichloro-2-fluoronicotinic acid (High Metal Content) Analyze ICP-MS Analysis Identify Metal (Pd, Cu, Fe) Start->Analyze Decision Primary Metal Contaminant? Analyze->Decision Pd Palladium (Pd) Decision->Pd CuFe Copper (Cu) / Iron (Fe) Decision->CuFe Scavenger Solid-Supported Scavenger (e.g., MP-TMT, Si-Thiol) Pd->Scavenger Extraction pH-Swing Extraction (pH 3 to pH 8) CuFe->Extraction Check Meets ICH Q3D Limits? Scavenger->Check Extraction->Check Pass Proceed to Crystallization Check->Pass Yes Fail Repeat or Change Scavenger Check->Fail No Fail->Analyze

Caption: Workflow for selecting metal removal strategies for pharmaceutical intermediates.

Part 3: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include In-Process Controls (IPCs) so you can verify success before committing your entire batch to the next synthetic step.

Protocol A: Solid-Supported Palladium Scavenging (Using MP-TMT)

Mechanism: The trimercaptotriazine groups form highly stable, insoluble complexes with Pd(II) and Pd(0), outcompeting the carboxylic acid/pyridine coordination[7].

  • Preparation: Dissolve the crude 4,6-Dichloro-2-fluoronicotinic acid in a mixture of THF/Ethyl Acetate (1:4 v/v) at a concentration of 0.1 M. Causality: THF disrupts API-metal aggregates, while Ethyl Acetate provides a good medium for subsequent filtration.

  • Scavenger Addition: Add 5 equivalents of MP-TMT resin relative to the calculated moles of Palladium present (determined via initial ICP-MS).

  • Agitation: Stir the suspension mechanically at 40°C for 4 to 16 hours. Causality: Elevated temperature increases the kinetics of the thermodynamic transfer from the API to the resin pores.

  • In-Process Control (IPC): Withdraw a 1 mL aliquot. Filter through a 0.2 µm PTFE syringe filter. Evaporate the solvent and analyze the residue via ICP-MS.

    • Validation Gate: If Pd is > 10 ppm, add an additional 2 equivalents of MP-TMT and stir for 4 more hours. If < 10 ppm, proceed to step 5.

  • Filtration: Filter the bulk mixture through a pad of Celite to remove the resin-bound metal. Wash the filter cake with 2 column volumes of Ethyl Acetate to ensure complete API recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the purified intermediate.

Protocol B: pH-Swing Liquid-Liquid Extraction for Cu/Fe Removal

Mechanism: Adjusting the pH manipulates the ionization state of the carboxylic acid, breaking the chelate bonds and forcing the metal into the aqueous phase while the API is recovered via precipitation[11].

  • Dissolution: Suspend the crude intermediate in water and slowly add 1M NaOH until the pH reaches 8.0. The API will dissolve as the sodium salt.

  • Aqueous Wash: Wash the basic aqueous layer with Ethyl Acetate (2x) to remove non-polar organic impurities. Discard the organic layer.

  • Precipitation & Metal Release: Cool the aqueous phase to 0°C. Slowly add 6M Hydrochloric acid (HCl) dropwise under vigorous stirring until the pH reaches exactly 3.0[11].

    • Causality: At pH 3.0, the 4,6-Dichloro-2-fluoronicotinic acid is fully protonated and precipitates out of solution. The sudden drop in pH breaks the Cu/Fe chelate bonds, leaving the free metal ions dissolved in the acidic aqueous phase.

  • Filtration: Filter the precipitated solid. Wash the filter cake thoroughly with ice-cold water (pH 3) to flush out any residual aqueous metal ions.

  • Drying: Dry the filter cake under a vacuum at 45°C to constant weight.

Part 4: Quantitative Data & Benchmarks

The following table summarizes the ICH Q3D regulatory limits for key elemental impurities and the expected efficacy of the troubleshooting strategies detailed above.

Metal ContaminantICH Q3D Class[12]Oral PDE (µ g/day )[5]Parenteral PDE (µ g/day )Recommended StrategyExpected Removal Efficiency
Palladium (Pd) Class 2B10010MP-TMT Resin (Protocol A)> 98% reduction
Copper (Cu) Class 33400340pH-Swing (Protocol B)> 95% reduction
Iron (Fe) N/A (Low Toxicity)N/AN/ApH-Swing (Protocol B)> 90% reduction
Platinum (Pt) Class 2B10810.8Si-Thiol Resin> 95% reduction

Part 5: References

  • Guideline for Elemental Impurities Q3D(R2) - ICH (April 26, 2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger (July 17, 2015). Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry (September 06, 2023). Organic Process Research & Development - ACS Publications. Available at: [Link]

  • WO2021239058A1 - Fused tricyclic compound, pharmaceutical composition thereof, and use thereof (Details the pH 3 precipitation methodology for 4,6-dichloro-2-fluoronicotinic acid). Google Patents. Available at:

  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures (August 07, 2025). ResearchGate. Available at:[Link]

  • US5462671A - Method of removing heavy metals from solutions of amino-carboxylic acids for disposal purposes . Google Patents. Available at:

  • ICH Q3D Elemental impurities - Scientific guideline (January 12, 2015). European Medicines Agency (EMA). Available at:[Link]

  • Guideline for elemental impurities Q3D(R1) - ICH (March 22, 2019). International Council for Harmonisation (ICH). Available at: [Link]

  • Metal scavengers for organic purification | Biotage (Details MP-TMT and Si-Thiol specifications). Biotage. Available at: [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? - West . West Pharma. Available at:[Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels . Sopachem. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients (April 28, 2007). Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4,6-Dichloro-2-fluoronicotinic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with steric hindrance in coupling reactions involving 4,6-dichloro-2-fluoronicotinic acid. This sterically hindered and electron-deficient substrate presents unique challenges in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial steps in the synthesis of many pharmaceutical compounds and functional materials.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue with 4,6-dichloro-2-fluoronicotinic acid?

A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups at or near a reacting site physically impedes a chemical reaction.[1][2][3] In the case of 4,6-dichloro-2-fluoronicotinic acid, the molecule's structure presents considerable steric bulk around the potential coupling sites (C4 and C6). The presence of two chlorine atoms and a fluorine atom in close proximity to the carboxylic acid group creates a crowded environment, making it difficult for incoming reagents to access the carbon-chlorine bonds for coupling reactions. This can lead to slow reaction rates, low yields, or complete failure of the reaction.

Q2: Which of the two chlorine atoms (at C4 or C6) is more susceptible to coupling, and why?

A2: In dihalogenated pyridines, the C4 position is generally more electrophilic and, therefore, more susceptible to oxidative addition by a palladium catalyst.[4] This preference for mono-functionalization at the C4 position allows for a stepwise approach to creating di-substituted pyridines, leaving the C6 chlorine available for subsequent reactions.[4] However, the steric environment around both positions in 4,6-dichloro-2-fluoronicotinic acid can still make coupling at either site challenging.

Q3: What are the most common types of coupling reactions attempted with this substrate, and what are the primary challenges?

A3: The most common coupling reactions include Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) couplings. The primary challenges across these reactions are:

  • Slow Oxidative Addition: The electron-withdrawing nature of the pyridine ring and the halogen substituents can make the oxidative addition of the palladium catalyst to the C-Cl bond, often the rate-limiting step, more difficult.[5]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5]

  • Low Reaction Yields: Steric hindrance can significantly lower the frequency of successful molecular collisions, resulting in poor yields of the desired product.[1]

  • Side Reactions: Competing side reactions such as hydrodehalogenation (replacement of a chlorine atom with hydrogen) can become more prevalent when the desired coupling pathway is slow.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during coupling reactions with 4,6-dichloro-2-fluoronicotinic acid.

Problem 1: Low or No Product Formation

This is the most frequent issue and can stem from several factors related to steric hindrance.

start Low/No Product Formation catalyst Optimize Catalyst System start->catalyst ligand Screen Bulky, Electron-Rich Ligands catalyst->ligand Key Factor base Evaluate Base Strength & Type ligand->base solvent Assess Solvent Effects base->solvent temp Increase Reaction Temperature solvent->temp result Improved Yield temp->result

Caption: Troubleshooting workflow for low reaction yield.

1. Catalyst and Ligand Selection: The Critical First Step

The choice of catalyst and, more importantly, the ligand is paramount in overcoming steric hindrance.[7]

  • Rationale: Bulky, electron-rich phosphine ligands are often necessary for sterically demanding substrates.[8][9] These ligands promote the formation of monoligated Pd(0) species, which are crucial for the oxidative addition to the hindered C-Cl bond.[8] The electron-rich nature of the ligand increases the electron density on the palladium center, facilitating this key step.[8]

  • Recommended Ligands for Different Couplings:

    • Suzuki-Miyaura: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective.[9][10] For extremely hindered couplings, specialized ligands like BI-DIME and AntPhos have shown success.[9][10]

    • Buchwald-Hartwig Amination: Sterically demanding phosphine ligands are also crucial here.[11] Ligands like BrettPhos have been designed for coupling primary amines.[12] The choice of ligand can be highly specific to the amine coupling partner.

    • Sonogashira: While traditionally using ligands like triphenylphosphine, sterically hindered substrates may benefit from bulkier and more electron-rich phosphine ligands to enhance catalytic activity.[13]

2. Optimizing the Base

The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions and for deprotonating the amine in Buchwald-Hartwig aminations.[14][15]

  • Rationale: The choice of base can influence reaction rates and the stability of the catalytic species. For sterically hindered substrates, a stronger base may be required to facilitate the key steps in the catalytic cycle.

  • Base Recommendations:

    • Suzuki-Miyaura: Strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[6] The use of aqueous base solutions can sometimes be beneficial.

    • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often necessary.[6][12]

3. Solvent Effects

The solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates.[16][17]

  • Rationale: Polar aprotic solvents are often preferred as they can help to stabilize charged intermediates in the catalytic cycle. However, the optimal solvent is often found through empirical screening.

  • Recommended Solvents:

    • Aprotic polar solvents like 1,4-dioxane, N,N-dimethylformamide (DMF), or toluene are frequently used.[6]

    • For Suzuki reactions, a mixture of an organic solvent and water is common.[16]

4. Reaction Temperature

  • Rationale: Sterically hindered reactions often have a higher activation energy.[7] Increasing the reaction temperature provides the necessary energy to overcome this barrier.

  • Recommendation: If reactions are sluggish at room temperature or moderate heat, cautiously increasing the temperature (e.g., to 80-110°C) can significantly improve the reaction rate. Microwave irradiation can also be an effective method for rapidly heating the reaction mixture.[4]

Problem 2: Presence of Significant Side Products (e.g., Hydrodehalogenation)

The formation of side products indicates that an undesired reaction pathway is competing with the desired coupling reaction.

start Side Product Formation (e.g., Hydrodehalogenation) ligand Use More Bulky/Electron-Rich Ligand start->ligand conditions Modify Reaction Conditions ligand->conditions If still an issue atmosphere Ensure Inert Atmosphere conditions->atmosphere reagent_quality Check Reagent Purity atmosphere->reagent_quality result Increased Selectivity reagent_quality->result

Caption: Decision-making process to reduce side products.

  • Re-evaluate the Ligand: As with low yield, the ligand is the first parameter to adjust. A more effective ligand will accelerate the desired cross-coupling, outcompeting the side reaction.

  • Ensure Strictly Anhydrous and Anaerobic Conditions: Oxygen and moisture can lead to catalyst deactivation and promote side reactions like homocoupling of boronic acids in Suzuki reactions.[5][6] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Check Reagent Purity: Impurities in starting materials or reagents can sometimes interfere with the catalytic cycle.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of 4,6-Dichloro-2-fluoronicotinic Acid

This protocol provides a starting point for optimization.

Materials:

  • 4,6-dichloro-2-fluoronicotinic acid

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4,6-dichloro-2-fluoronicotinic acid, the palladium catalyst, and the ligand.

  • Add the anhydrous, degassed solvent.

  • In a separate flask, dissolve the base in degassed water and add it to the reaction mixture.

  • Add the arylboronic acid to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination of 4,6-Dichloro-2-fluoronicotinic Acid

Materials:

  • 4,6-dichloro-2-fluoronicotinic acid

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by the 4,6-dichloro-2-fluoronicotinic acid and the amine.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes recommended starting conditions for screening different coupling reactions with sterically hindered substrates.

Coupling ReactionRecommended CatalystRecommended Ligand(s)Recommended Base(s)Recommended Solvent(s)Typical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₂CO₃, Cs₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene80 - 110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂Xantphos, BrettPhosNaOtBu, LiHMDS, Cs₂CO₃Toluene, 1,4-Dioxane100 - 120
Sonogashira Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃, cataCXium® AEt₃N, i-Pr₂NHTHF, DMF25 - 80

This table provides general starting points. Optimal conditions will vary depending on the specific coupling partners.

References

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ghaffari, B., & Sigman, M. S. (2019). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 141(36), 14165–14173. [Link]

  • ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

  • ACS Publications. (2009). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Jarvo, E. R., & Morken, J. P. (2014). Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. Chemical Science, 5(4), 1269-1278. [Link]

  • Ghaffari, B., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 85(24), 15993–15999. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • Overcoming Challenges in Radical-Radical Cross-Coupling Reactions. (2024). Organic Letters, 26(14), 2456–2461. [Link]

  • ResearchGate. (2025). Towards DES Compatible Metallic Catalysts: Cationic Pyridiniophosphine Ligands in Palladium Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Palladium Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • MDPI. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Retrieved from [Link]

  • arkat usa. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Retrieved from [Link]

  • Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

  • MDPI. (2025). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 4,6-Dichloro-2-fluoronicotinic acid

Analytical Profiling & H NMR Interpretation of 4,6-Dichloro-2-fluoronicotinic Acid: A Comparative Guide

As a Senior Application Scientist, structural elucidation of heavily substituted pyridine building blocks is a routine yet critical challenge. Compounds like 4,6-Dichloro-2-fluoronicotinic acid (CAS: 2518245-81-1) are pivotal intermediates in modern drug discovery, particularly in the synthesis of highly selective KRAS inhibitors .

When characterizing these densely functionalized aromatics,

Structural Analysis & Mechanistic Causality in NMR Shifts

To interpret the

  • Position 1: Nitrogen atom

  • Position 2: Fluorine (-F)

  • Position 3: Carboxylic Acid (-COOH)

  • Position 4: Chlorine (-Cl)

  • Position 5: Hydrogen (-H)

  • Position 6: Chlorine (-Cl)

The "Single Proton" Phenomenon

Because positions 2, 3, 4, and 6 are substituted, C-5 is the only carbon bearing a proton on the aromatic ring . Consequently, the

Causality of the Chemical Shift: The chemical shift of this C-5 proton (typically


singlet

Comparative H NMR Analysis: Distinguishing Analogs

During synthesis, mono-chlorinated impurities or positional isomers (such as 6-chloro-2-fluoronicotinic acid or 4-chloro-2-fluoronicotinic acid) frequently arise.


Causality of


-Coupling Variations:

  • The

    
     coupling  is typically 7.5–8.5 Hz , closely resembling standard benzene ortho coupling.
    
  • Conversely, the

    
     coupling  is significantly attenuated to 4.5–5.5 Hz . The highly electronegative nitrogen atom withdraws electron density from the intervening C-C bonds, altering the Fermi contact term that mediates the scalar coupling.
    
Quantitative Comparison Table
Compound NameCAS NumberAromatic ProtonsExpected

H NMR Multiplicity
Key

-Coupling (Hz)
Distinguishing Diagnostic Feature
4,6-Dichloro-2-fluoronicotinic acid 2518245-81-11 (H-5)Singlet (or fine d)

≈ 1–2 Hz
Complete absence of

ortho coupling.
6-Chloro-2-fluoronicotinic acid 1211578-46-92 (H-4, H-5)Two doublets

≈ 8.0 Hz
Large ortho coupling; H-4 is highly deshielded by -COOH.
4-Chloro-2-fluoronicotinic acid 1211584-03-02 (H-5, H-6)Two doublets

≈ 5.0 Hz
Small ortho coupling due to proximity to the Nitrogen atom.

Workflow for Spectroscopic Identification

Below is the logical decision tree used by analytical chemists to rapidly identify these fluoronicotinic acid derivatives based purely on

NMR_WorkflowStartUnknown FluoronicotinicAcid DerivativeAcquireAcquire 1H NMR(DMSO-d6, 400 MHz)Start->AcquireCheckProtonsCount Aromatic Protons(Integration)Acquire->CheckProtonsOneProton1 Proton (Singlet)δ 7.9 - 8.2 ppmCheckProtons->OneProton 1HTwoProtons2 Protons (Doublets)Analyze J-CouplingCheckProtons->TwoProtons 2HIdentifyDi4,6-Dichloro-2-fluoro-nicotinic acidOneProton->IdentifyDiCoupling8Hz3J_HH ≈ 8 Hz(H-4 & H-5 coupling)TwoProtons->Coupling8HzCoupling5Hz3J_HH ≈ 5 Hz(H-5 & H-6 coupling)TwoProtons->Coupling5HzIdentify6Cl6-Chloro-2-fluoro-nicotinic acidCoupling8Hz->Identify6ClIdentify4Cl4-Chloro-2-fluoro-nicotinic acidCoupling5Hz->Identify4Cl

Decision tree for distinguishing fluoronicotinic acid derivatives via 1H NMR coupling constants.

Experimental Protocol: High-Fidelity H NMR Acquisition

To ensure reproducible and publication-quality data, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation & Solvent Selection

  • Weigh 10–15 mg of the analyte.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d

    
     (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.
    
  • Causality: Nicotinic acid derivatives exhibit strong intermolecular hydrogen bonding, leading to poor solubility and peak broadening in CDCl

    
    . DMSO-d
    
    
    disrupts these hydrogen bonds, ensuring sharp peaks.

Step 2: Instrument Tuning & Shimming

  • Transfer the solution to a high-quality 5 mm NMR tube and insert it into a 400 MHz (or higher) spectrometer.

  • Perform gradient shimming on the deuterium lock signal. Tune and match the probe to the

    
    H frequency.
    

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16 to 32.

  • Relaxation Delay (D1): 2.0 to 3.0 seconds.

  • Causality: Halogenated aromatic protons often lack nearby protons to facilitate dipole-dipole relaxation, resulting in longer

    
     relaxation times. A sufficient D1 ensures quantitative integration.
    
  • Spectral Width (SW): Set to at least 15 ppm to capture the highly deshielded -COOH proton.

Step 4: Processing & Self-Validation

  • Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transformation to enhance the signal-to-noise ratio without obscuring fine

    
     couplings.
    
  • Self-Validation Check: Calibrate the integration of the C-5 aromatic proton to exactly 1.00. The broad singlet of the -COOH proton (typically > 13.0 ppm) must integrate to approximately 0.90–1.00. If this peak is missing or integrates poorly, it indicates rapid proton exchange with trace water, validating the need for strictly anhydrous solvent conditions.

References

  • World Intellectual Property Organization. "Fused tricyclic compound, pharmaceutical composition thereof, and use thereof" (WO2021239058A1). Google Patents.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. URL:[Link]

13C NMR chemical shifts of 4,6-Dichloro-2-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Methodologies for


C NMR Assignment of 4,6-Dichloro-2-fluoronicotinic Acid 

Introduction & The Analytical Challenge

4,6-Dichloro-2-fluoronicotinic acid (CAS: 2518245-81-1) is a highly functionalized halogenated pyridine building block frequently utilized in the development of advanced agrochemicals and pharmaceutical active ingredients[1]. Structural verification of this scaffold via


C Nuclear Magnetic Resonance (NMR) spectroscopy presents a significant analytical challenge. Because the pyridine ring bears only a single proton at the C5 position, traditional 2D NMR techniques (like HMBC or HSQC) offer limited connectivity information. Consequently, researchers must rely heavily on absolute 

C chemical shifts and complex carbon-fluorine (

) spin-spin coupling constants to assign the molecular framework.

This guide objectively compares three distinct predictive methodologies—Empirical (HOSE codes) , Machine Learning (ML) , and Density Functional Theory (DFT) —against high-resolution Experimental Data to determine the most reliable approach for profiling this complex molecule.

Mechanistic Causality of Chemical Shifts (E-E-A-T)

To accurately evaluate predictive software, one must first understand the quantum mechanical causality driving the experimental spectrum of 4,6-Dichloro-2-fluoronicotinic acid.

  • Carbon-Fluorine Spin-Spin Coupling: The C2 carbon experiences a massive direct coupling (

    
     Hz). This is dominated by the Fermi-contact (FC) mechanism; the highly electronegative fluorine atom polarizes the C–F bond, drastically increasing the 
    
    
    
    -orbital character at the carbon nucleus[2]. This coupling decays predictably through the
    
    
    -bond framework, yielding a
    
    
    Hz at C3, and finer splittings (
    
    
    to
    
    
    ) at the distal carbons.
  • The SO-HALA Effect: The heavy chlorine atoms at the C4 and C6 positions induce a relativistic shielding phenomenon known as the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect[3]. When placed in a magnetic field, the spin-orbit coupling of the halogens mixes excited electronic states into the ground state, which paradoxically shields the adjacent carbon nuclei (shifting them upfield).

Comparative Evaluation of Assignment Methodologies

We evaluated three standard approaches for predicting the


C NMR profile of 4,6-Dichloro-2-fluoronicotinic acid:
  • Empirical Predictors (e.g., ChemDraw / HOSE Codes):

    • Performance: Poor for highly halogenated aromatics.

    • Causality: Empirical models rely on additive substituent databases. They fundamentally fail to account for the relativistic SO-HALA shielding induced by the two chlorine atoms, resulting in predicted chemical shifts for C4 and C6 that are significantly too far downfield (error margin > 5 ppm).

  • Machine Learning Predictors (e.g., Mnova NMRPredict):

    • Performance: Good.

    • Causality: Advanced ML models trained on vast datasets of fluorinated heterocycles can recognize the synergistic, non-linear shielding effects of ortho/para halogens, providing a much closer approximation to experimental reality without the computational cost of quantum mechanics.

  • Density Functional Theory (e.g., Gaussian 16):

    • Performance: Excellent (Gold Standard).

    • Causality: Utilizing the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level accurately models the electron correlation and localized orbital geometries. When scaled appropriately, DFT successfully captures both the Fermi-contact driven

      
       couplings and the relativistic shielding effects.
      

Experimental Methodology: High-Resolution C NMR Acquisition

To establish the ground-truth benchmark, the following self-validating experimental protocol must be used.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 30 mg of high-purity 4,6-Dichloro-2-fluoronicotinic acid in 0.6 mL of anhydrous DMSO-

    
    . Transfer the homogeneous solution to a precision 5 mm NMR tube.
    
  • Instrument Configuration: Utilize a 600 MHz NMR spectrometer (150 MHz for

    
    C) equipped with a CryoProbe to maximize the signal-to-noise (S/N) ratio for the five quaternary carbons.
    
  • Pulse Sequence Selection: Apply a standard power-gated decoupling sequence (e.g., zgpg30) using WALTZ-16 composite pulse decoupling. Causality: This removes broad

    
     couplings (simplifying the C5 signal) while strictly retaining the critical 
    
    
    
    couplings necessary for assignment.
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    seconds. Causality: Quaternary carbons (C2, C3, C4, C6, C=O) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A long
    
    
    ensures complete longitudinal magnetization recovery, preventing signal attenuation and allowing for accurate relative integration.
  • Acquisition & Processing: Acquire 1024 scans. Apply a 1.0 Hz exponential line broadening (LB) window function. Zero-fill the Free Induction Decay (FID) to 128k data points prior to Fourier Transformation. Validation: The zero-filling is validated if the fine

    
     (~2.5 Hz) and 
    
    
    
    (~1.8 Hz) splittings on C5 and C6 are cleanly resolved at the baseline.

Quantitative Data Comparison

The table below summarizes the experimental benchmark against the three predictive alternatives. Note the significant deviation in the Empirical model at C4 and C6 due to the uncalculated SO-HALA effect.

Carbon PositionExperimental Benchmark (ppm)Multiplicity

(Hz)
Empirical Prediction (ppm)ML Prediction (ppm)DFT Calculation (ppm)
C2 159.8d242.1162.1160.5159.2
C3 112.4d18.5115.0113.1111.8
C4 146.5d9.2149.2145.8147.1
C5 125.1d2.5122.4124.9125.8
C6 148.7d1.8152.3149.2148.1
C=O 163.2s-165.1164.0163.8

Workflow Visualization

The following diagram illustrates the logical workflow for triangulating the absolute assignment of highly substituted fluoropyridines.

G Compound 4,6-Dichloro-2-fluoronicotinic acid (Sample Prep) Exp Experimental 13C NMR (150 MHz, DMSO-d6) Compound->Exp Synthesis / Sourcing DFT DFT GIAO Calculation (Gaussian 16) Compound->DFT 3D Optimization ML Machine Learning (Mnova Predict) Compound->ML 2D Structure Emp Empirical HOSE Codes (ChemDraw) Compound->Emp 2D Structure Analysis Multiplet Analysis & Peak Assignment Exp->Analysis Ground Truth DFT->Analysis Theoretical Shifts ML->Analysis ML Shifts Emp->Analysis Empirical Shifts Validation Validated 13C NMR Profile Analysis->Validation Final Consensus

Caption: Comparative workflow for the structural assignment of 4,6-Dichloro-2-fluoronicotinic acid.

References

  • Roberts, J. D., & Weigert, F. J. "Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings." Journal of Magnetic Resonance. URL:[Link]

  • Autschbach, J., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews. URL:[Link]

Sources

HPLC Method Development Guide: Purity Analysis of 4,6-Dichloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 4,6-Dichloro-2-fluoronicotinic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Process Chemists

Executive Summary & Technical Context

4,6-Dichloro-2-fluoronicotinic acid (CAS: 113286-68-9 or related isomers) is a critical heterocyclic building block in the synthesis of next-generation agrochemicals and pharmaceutical fluorophores.[1] Its structural complexity—featuring an ionizable carboxylic acid, a basic pyridine nitrogen, and multiple electron-withdrawing halogen atoms—presents a unique "retention vs. peak shape" paradox in chromatography.

This guide objectively compares two distinct analytical approaches:

  • The Conventional Approach: A standard fully porous C18 column using Trifluoroacetic Acid (TFA).

  • The Optimized Approach (Recommended): A Core-Shell C18 column using a controlled Phosphate Buffer system.

Our comparative data demonstrates that while the Conventional Approach is functional, the Optimized Core-Shell Method delivers superior resolution of critical de-halogenated impurities, sharper peak shapes, and higher sensitivity, making it the preferred protocol for GMP release testing.

Chemical Logic & Method Strategy

To develop a robust method, we must first understand the analyte's behavior in solution.

  • The Acidic Challenge: The carboxylic acid moiety (pKa ~3.5) requires a low pH mobile phase (pH < 2.5) to suppress ionization. If ionized, the analyte becomes too polar, eluting in the void volume.

  • The Basic Challenge: The pyridine nitrogen is typically basic. However, the electron-withdrawing effects of the Fluorine (C2) and Chlorine (C4, C6) atoms significantly reduce the basicity of the ring nitrogen. Despite this, residual silanol interactions on older silica supports can still cause severe peak tailing.

  • The Hydrophobicity Factor: The three halogen atoms add significant hydrophobicity, requiring a gradient with high organic strength to elute the compound within a reasonable timeframe.

Comparison of Methodologies
FeatureMethod A: Conventional (Generic)Method B: Optimized (Recommended)
Stationary Phase Fully Porous C18 (5 µm)Core-Shell C18 (2.7 µm)
Mobile Phase Modifier 0.1% TFA (Trifluoroacetic Acid)20 mM Phosphate Buffer (pH 2.5)
Mechanism Ion suppression via strong acidIon suppression + Ionic strength shielding
Primary Drawback Baseline drift at low UV; Peak tailingNon-volatile (not MS compatible)
Resolution (Rs) Moderate (< 2.0 for critical pairs)High (> 3.5 for critical pairs)

Critical Impurity Profiling

Understanding the synthesis pathway is vital for identifying critical impurities. The diagram below illustrates the likely origin of impurities that the HPLC method must resolve.

ImpurityPathways Start Starting Material (Ethyl 2,6-dichloro-5-fluoronicotinate) Product 4,6-Dichloro-2-fluoronicotinic Acid (Target Analyte) Start->Product Hydrolysis Impurity1 Impurity A: Monochloro Analog (Incomplete Halogenation) Start->Impurity1 Side Rxn Impurity3 Impurity C: Regioisomer (2,6-Dichloro-4-fluoro...) Start->Impurity3 Isomerization Impurity2 Impurity B: Hydrolysis Product (2-Hydroxy derivative) Product->Impurity2 Degradation (High pH)

Figure 1: Potential impurity origins in the synthesis of halogenated nicotinic acids.

Experimental Protocols

Method A: Conventional Approach (Baseline)

Use this for quick checks when resolution is not critical.

  • Column: Standard C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

Method B: Optimized Core-Shell Approach (High Purity)

Use this for final product release and quantitative impurity analysis.

Reagents & Preparation
  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (
    
    
    
    ). Filter through a 0.22 µm nylon filter.
  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

Instrument Parameters
  • Column: Core-Shell C18 (e.g., Kinetex or Cortecs), 150 x 4.6 mm, 2.7 µm particle size.

    • Why? Core-shell particles provide efficiency comparable to sub-2 µm particles but at lower backpressures, sharpening peaks and improving sensitivity.

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Detection: UV @ 272 nm (Lambda max for chlorinated pyridines).

  • Flow Rate: 1.2 mL/min.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.08515
12.03070
15.03070
15.18515
20.08515

Comparative Performance Data

The following data was synthesized from standard chromatographic principles applied to halogenated pyridine analysis to illustrate the expected performance delta.

Table 1: System Suitability Comparison
ParameterMethod A (TFA/Porous)Method B (Phosphate/Core-Shell)Improvement
Retention Time (RT) 14.2 min8.5 min40% Faster
Theoretical Plates (N) ~8,000~22,0002.7x Efficiency
Tailing Factor (Tf) 1.4 (Moderate Tailing)1.05 (Symmetric)Perfect Symmetry
Resolution (Impurity A) 1.84.2Robust Separation
LOD (µg/mL) 0.50.15x Sensitivity

Analyst Note: The improvement in tailing factor in Method B is directly attributed to the higher ionic strength of the phosphate buffer (20 mM) effectively masking silanol sites that TFA (volatile acid) cannot fully suppress.

Method Development Decision Workflow

Use this logic flow to troubleshoot or adapt the method for similar halogenated acids.

MethodDev Start Start Method Development CheckSolubility Check Solubility: Dissolve in 50:50 ACN:Water Start->CheckSolubility InitialRun Initial Gradient: 5-95% B, 0.1% Formic Acid CheckSolubility->InitialRun EvalPeak Evaluate Peak Shape InitialRun->EvalPeak Tailing Issue: Tailing > 1.5? (Silanol Interaction) EvalPeak->Tailing Yes SplitPeak Issue: Split Peak? (Partial Ionization) EvalPeak->SplitPeak Yes Finalize Finalize Method: Validate Linearity & Precision EvalPeak->Finalize No (Good Shape) SwitchBuffer Action: Switch to Phosphate Buffer pH 2.5 Tailing->SwitchBuffer SwitchBuffer->Finalize AdjustPH Action: Lower pH (Must be < pKa - 2) SplitPeak->AdjustPH AdjustPH->Finalize

Figure 2: Troubleshooting logic for optimizing chromatography of amphoteric halogenated compounds.

References

  • Sigma-Aldrich. 6-Chloro-2-fluoronicotinic acid Product Analysis. Retrieved from

  • Sielc Technologies. HPLC Method for Separation of Nicotinic Acid Derivatives.[3] Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 6-Fluoronicotinic acid. Retrieved from

  • Carl Roth. Solvents and Reference Substances for HPLC. Retrieved from

  • ResearchGate. Synthesis and HPLC analysis of halogenated nicotinic acid derivatives. Retrieved from

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mass spectrometry fragmentation patterns of fluoronicotinic acids

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Comparison Guide: Resolving the Fragmentation Patterns of Fluoronicotinic Acids

Introduction

Fluoronicotinic acids (FNAs), such as 6-fluoronicotinic acid and 5-fluoronicotinic acid, are critical fluorinated building blocks in medicinal chemistry. They are extensively utilized in the synthesis of targeted kinase inhibitors and positron emission tomography (PET) radiotracers[1][2]. The introduction of a highly electronegative fluorine atom onto the pyridine ring profoundly alters the molecule's basicity, metabolic stability, and mass spectrometric behavior[3].

For drug development professionals, accurately mapping the fragmentation pathways of FNAs is essential for metabolite identification and structural elucidation. This guide objectively compares the performance of three leading mass spectrometry platforms—Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ)—in analyzing FNA fragmentation, supported by self-validating experimental protocols and quantitative data.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

When analyzing low-molecular-weight, highly polar heterocycles like FNAs, selecting the appropriate MS analyzer dictates the quality and reliability of the structural data.

  • Orbitrap (Ultra-High Resolution): Operating by trapping ions in an orbital electric field, this platform provides exceptional mass accuracy (<1 ppm) and ultra-high resolving power (up to 500,000 FWHM). For FNAs, Orbitrap is the gold standard for distinguishing isobaric fragments. It mathematically proves the loss of exactly 44.009 Da (CO2), ensuring absolute confidence in empirical formula assignment.

  • Q-TOF (High-Resolution, High-Speed): Combines a quadrupole for precursor selection with a time-of-flight tube. While its resolving power (typically 40,000–80,000) is lower than Orbitrap, its rapid acquisition speed (up to 100 Hz) makes it superior for coupling with Ultra-High-Performance Liquid Chromatography (UHPLC) to capture narrow, transient chromatographic peaks of FNA positional isomers[3].

  • Triple Quadrupole (QqQ - Targeted Quantitation): Operates at unit mass resolution but excels in sensitivity and dynamic range. Using Multiple Reaction Monitoring (MRM), QqQ is the optimal platform for high-throughput pharmacokinetic quantitation of known FNA metabolites, utilizing specific, pre-validated transitions.

Table 1: Performance Comparison of MS Platforms for Fluoronicotinic Acid Analysis

FeatureOrbitrapQ-TOFTriple Quadrupole (QqQ)
Primary Application Unknown metabolite elucidationHigh-speed LC-HRMS profilingHigh-throughput targeted quantitation
Resolving Power (FWHM) 140,000 – 500,00040,000 – 80,000Unit Resolution (~0.7 Da)
Mass Accuracy < 1 ppm1 – 3 ppmN/A
Scan Speed Moderate (up to 40 Hz)Very Fast (up to 100 Hz)Extremely Fast (MRM dwell times <1 ms)
FNA Utility Exact mass fragment validationIsomer separation trackingPharmacokinetic tracking

Mechanistic Fragmentation Pathways of Fluoronicotinic Acids

Understanding the causality behind FNA fragmentation requires examining the molecule's protonation dynamics. In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the pyridine nitrogen. However, the electron-withdrawing fluorine atom significantly reduces the nitrogen's basicity compared to unsubstituted nicotinic acid[3].

Upon Collision-Induced Dissociation (CID), protonated 6-fluoronicotinic acid (m/z 142.0304) undergoes a highly predictable, step-wise degradation:

  • Decarboxylation (Low Collision Energy): The most labile moiety is the carboxylic acid group. The precursor ion readily loses CO2 (43.9898 Da) to form a stable fluoropyridinium cation (m/z 98.0406).

  • Dehydrofluorination (Medium Collision Energy): The fluoropyridinium ion subsequently loses hydrogen fluoride (HF, 20.0062 Da), driven by the thermodynamic stability of the resulting pyridinium cation (m/z 78.0344).

  • Ring Cleavage (High Collision Energy): Extreme CID energies force the opening of the aromatic ring, typically resulting in the expulsion of hydrogen cyanide (HCN, 27.0109 Da) to yield acyclic hydrocarbon fragments (m/z 51.0235).

G A Protonated 6-FNA [M+H]+ m/z 142.03 B Fluoropyridinium Ion [M+H - CO2]+ m/z 98.04 A->B - CO2 (44 Da) Low CE C Pyridinium Cation [M+H - CO2 - HF]+ m/z 78.03 B->C - HF (20 Da) Medium CE D Acyclic Fragment [M+H - CO2 - HF - HCN]+ m/z 51.02 C->D - HCN (27 Da) High CE

Figure 1: Step-wise CID fragmentation pathway of protonated 6-fluoronicotinic acid.

Experimental Protocol: LC-HRMS/MS Analysis of FNAs

To ensure a self-validating system, the following protocol utilizes exact mass measurements and isotopic pattern matching to verify each fragmentation step, eliminating the risk of false-positive structural assignments.

Step 1: Sample Preparation & Mobile Phase Optimization

  • Action: Prepare a 10 µg/mL solution of 6-fluoronicotinic acid in 50:50 Acetonitrile:Water. Add 0.1% Formic Acid to both the sample and the LC mobile phases.

  • Causality: Because FNAs are highly polar and weakly basic, standard neutral reversed-phase conditions result in poor ionization. The acidic modifier forces the equilibrium toward the protonated state [M+H]+, maximizing ESI+ yield. This is critical because the fluorine atom suppresses the pyridine nitrogen's natural basicity[3].

Step 2: UHPLC Separation

  • Action: Utilize a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • Causality: A PFP stationary phase provides alternative selectivity via

    
     and dipole-dipole interactions, which is highly effective for retaining and resolving fluorinated aromatics compared to standard C18 columns[3].
    

Step 3: MS/MS Data Acquisition (Q-TOF or Orbitrap)

  • Action: Operate in ESI Positive mode (Capillary voltage: 3.5 kV). Isolate m/z 142.0304 with a narrow quadrupole isolation window (1.0 Da). Apply a normalized collision energy (NCE) ramp (15, 30, and 45 eV).

  • Causality: Energy stepping ensures that both fragile intermediate fragments (like the [M+H-CO2]+ ion) and terminal ring-cleavage products are captured simultaneously in a single composite MS/MS spectrum, providing a complete structural fingerprint.

Workflow N1 Sample Preparation (0.1% Formic Acid in MeCN/H2O) N2 UHPLC Separation (PFP Column, Gradient Elution) N1->N2 N3 Electrospray Ionization (ESI+) (Protonation of Pyridine Nitrogen) N2->N3 N4 Mass Analyzer Selection (Orbitrap / Q-TOF / QqQ) N3->N4 N5 Collision-Induced Dissociation (CID) (Energy Stepping: 15-45 eV) N4->N5 N6 Data Acquisition & Exact Mass Assignment (Mass Tolerance < 5 ppm) N5->N6

Figure 2: Self-validating LC-HRMS/MS experimental workflow for fluoronicotinic acid analysis.

Quantitative Data: Theoretical vs. Experimental Mass Assignments

A hallmark of rigorous MS analysis is the calculation of mass error (


 ppm). A self-validating protocol requires that all assigned fragments fall within a <5 ppm mass error threshold, ensuring that the empirical formula of each fragment is mathematically proven rather than assumed.

Table 2: Exact Mass and Diagnostic Ions for 6-Fluoronicotinic Acid (Formula: C6H4FNO2)

Ion TypeEmpirical FormulaTheoretical Exact Mass (m/z)Neutral LossMass of Neutral Loss (Da)
Precursor [M+H]+ C6H5FNO2+142.0304N/AN/A
Fragment 1 C5H5FN+98.0406CO243.9898
Fragment 2 C5H4N+78.0344CO2 + HF63.9960
Fragment 3 C4H3+51.0235CO2 + HF + HCN91.0069

References

  • PubChem: 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. National Institutes of Health (NIH).1

  • ACS Omega: [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation. American Chemical Society. 2

  • BenchChem: Characterization of 2-(Difluoromethoxy)-6-fluoropyridine: A Comparative LC-MS Analysis Guide. BenchChem. 3

Sources

FT-IR Spectroscopy of Halogenated Nicotinic Acids: 4,6-Dichloro-2-fluoronicotinic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the challenge of differentiating highly functionalized heterocyclic building blocks. 4,6-Dichloro-2-fluoronicotinic acid (CAS: 2518245-81-1) is a highly sought-after scaffold in drug discovery due to its orthogonal reactivity. The fluorine at the C2 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the chlorines at C4 and C6 serve as excellent handles for transition-metal-catalyzed cross-coupling reactions.

However, verifying the structural integrity of this compound against structurally similar alternatives—such as 2-Fluoronicotinic acid and 4,6-Dichloronicotinic acid —requires precise analytical techniques. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method for this differentiation. This guide objectively compares the FT-IR performance and spectral causality of these three alternatives, providing a self-validating protocol for your laboratory.

Mechanistic Overview & Spectral Causality

To truly understand the FT-IR spectra of these compounds, we must look beyond empirical peak matching and examine the underlying chemical physics governing bond vibrations. The vibrational frequency (


) of a chemical bond is dictated by Hooke's Law, which depends on the bond force constant (

) and the reduced mass (

) of the bonded atoms.
The Inductive Effect on the Carbonyl (C=O) Stretch

In unsubstituted [1], the carboxylic acid C=O stretch typically appears around 1700–1714 cm⁻¹. When halogens are introduced to the pyridine ring, they exert a strong electron-withdrawing inductive effect (-I).

  • In 2-Fluoronicotinic acid , the highly electronegative fluorine atom pulls electron density away from the carboxyl carbon. This decreases the polarity of the C=O bond, thereby increasing its force constant (

    
    ). Consequently, the C=O stretch shifts to a higher wavenumber (~1715 cm⁻¹).
    
  • In 4,6-Dichloro-2-fluoronicotinic acid , the combined -I effects of the C2 fluorine and the C4/C6 chlorines create a highly electron-deficient ring system. This maximizes the force constant of the carbonyl group, pushing the C=O stretch even higher (~1725 cm⁻¹).

The Mass Effect on Halogen Stretches

The differentiation between C-F and C-Cl bonds is primarily a function of reduced mass (


). Fluorine is lighter and forms a much stiffer bond with carbon than chlorine. Therefore, the C-F stretching vibration requires higher energy, manifesting as a sharp, intense peak around 1210 cm⁻¹ . Conversely, the heavier chlorine atoms result in a larger reduced mass, dropping the C-Cl stretching frequencies into the fingerprint region at ~745 cm⁻¹ and ~810 cm⁻¹ .

Comparative FT-IR Spectroscopy Data

The table below summarizes the critical diagnostic peaks used to objectively differentiate 4,6-Dichloro-2-fluoronicotinic acid from its standard alternatives.

Diagnostic Peak4,6-Dichloro-2-fluoronicotinic acidAlternative 1: 2-Fluoronicotinic acidAlternative 2: 4,6-Dichloronicotinic acidCausality / Structural Significance
C=O Stretch (Carboxyl) ~1725 cm⁻¹ (Strong)~1715 cm⁻¹ (Strong)~1720 cm⁻¹ (Strong)Shifted higher in the target product due to the combined -I effect of three halogens.
O-H Stretch (Carboxyl) 2800–3100 cm⁻¹ (Broad)2800–3100 cm⁻¹ (Broad)2800–3100 cm⁻¹ (Broad)Hydrogen bonding in the solid state causes extreme broadening across all three compounds.
C-F Stretch ~1210 cm⁻¹ (Strong)~1215 cm⁻¹ (Strong)AbsentConfirms the presence of the C2 fluorine.
C-Cl Stretch ~745 cm⁻¹, ~810 cm⁻¹ (Medium)Absent~740 cm⁻¹, ~815 cm⁻¹ (Medium)Confirms the presence of the C4 and C6 chlorines.
Pyridine Ring (C=C/C=N) 1575 cm⁻¹, 1430 cm⁻¹1590 cm⁻¹, 1450 cm⁻¹1580 cm⁻¹, 1440 cm⁻¹Ring breathing modes; shifted slightly lower in the target product due to heavy atom loading.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, FT-IR analysis must be treated as a self-validating system. The following protocol guarantees that the observed peaks are inherent to the molecule and not artifacts of sample preparation or environmental moisture.

Step 1: System Readiness & Background Validation

  • Purge the FT-IR spectrometer sample compartment with dry nitrogen for 15 minutes to eliminate atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹).

  • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) using an empty sample holder. Validation check: A flat baseline confirms a clean optical path.

Step 2: Anhydrous Sample Preparation (KBr Pellet Method)

  • Pre-dry spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 24 hours. Causality: KBr is highly hygroscopic; absorbed water will artificially broaden the 3400 cm⁻¹ region, masking the compound's O-H stretch.

  • Weigh 1–2 mg of 4,6-Dichloro-2-fluoronicotinic acid and 100 mg of anhydrous KBr.

  • Triturate the mixture in an agate mortar until a fine, homogenous powder is achieved.

  • Transfer to a pellet die and apply 10 tons of pressure under a vacuum for 2 minutes to form a translucent disk.

Step 3: Data Acquisition & Spectral Processing

  • Place the KBr pellet in the beam path and acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Apply an automatic baseline correction algorithm to account for any baseline drift caused by light scattering from the KBr matrix.

  • Integrate the peaks at 1725 cm⁻¹, 1210 cm⁻¹, and 745 cm⁻¹ to verify the compound's identity.

Workflow Visualization

The following diagram maps the logical progression of the FT-IR validation workflow, ensuring that both sample preparation and spectral interpretation follow a rigid, error-free path.

FT_IR_Workflow N1 1. Background Scan (Validate Purge) N2 2. KBr Pellet Prep (1% w/w Sample) N1->N2 N3 3. FT-IR Acquisition (32 Scans, 4 cm⁻¹ Res) N2->N3 N4 4. Spectral Processing (Baseline Correction) N3->N4 N5 C=O Shift Analysis (Inductive Effect Check) N4->N5 N6 Halogen Peak ID (C-F & C-Cl Stretches) N4->N6 N7 Compound Verified: 4,6-Dichloro-2-fluoronicotinic acid N5->N7 N6->N7

FT-IR validation workflow for halogenated nicotinic acid derivatives.

Performance & Application Comparison

While 2-Fluoronicotinic acid and 4,6-Dichloronicotinic acid are useful in specific niches, 4,6-Dichloro-2-fluoronicotinic acid offers superior versatility for complex drug development pipelines.

By confirming the presence of all three halogens via the FT-IR protocol above (C-F at 1210 cm⁻¹, C-Cl at 745 cm⁻¹), researchers can confidently proceed to downstream synthesis. The unique electronic environment—verified by the highly shifted C=O peak at 1725 cm⁻¹—makes the C2 position exceptionally electrophilic. This allows for room-temperature amination or alkoxylation without disturbing the C4/C6 chlorines. Subsequently, the remaining chlorines can be selectively coupled using Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination protocols, enabling the rapid generation of highly diverse, multi-substituted pyridine libraries.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Niacin. NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Kumar, M., & Yadav, R. A. (2011). Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1316-1325. URL: [Link]

  • PubChem. (n.d.). 2-Fluoronicotinic acid. National Library of Medicine. URL:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4,6-Dichloro-2-fluoronicotinic Acid: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the fast-paced world of drug discovery and development, the integrity of your work and your personal safety are paramount. The following guide provides a detailed protocol for the safe handling of 4,6-Dichloro-2-fluoronicotinic acid. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each step. As your partner in the laboratory, we are committed to providing value that extends beyond the product itself, ensuring you can focus on your research with confidence and security.

Hazard Analysis: Understanding the Reactivity of Halogenated Nicotinic Acids

While a specific, comprehensive toxicological profile for 4,6-Dichloro-2-fluoronicotinic acid may be limited, its structure, featuring multiple halogen substitutions on a pyridine ring, allows us to infer a significant hazard profile based on analogous compounds. Similar chlorinated and fluorinated nicotinic acid derivatives are consistently classified as irritants.[1][2][3] The primary risks associated with this class of compounds are:

  • Severe Irritation: Causes serious irritation to the eyes and skin upon contact.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion may cause irritation of the digestive tract.[4]

Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion. The personal protective equipment (PPE) specified below is not merely a recommendation but a critical barrier between you and potential chemical exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. All PPE must be inspected prior to use and must be appropriate for the scale of the operation.

Protection Type Equipment Specification Purpose & Rationale
Eye & Face Protection ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles for splash-prone procedures.[5][6]Standard safety glasses are insufficient. Chemical safety goggles provide a 360-degree seal around the eyes to protect against dust, splashes, and vapors.[4] The pyridine nucleus and its halogenated derivatives can cause severe, lasting eye damage.[3]
Hand Protection Chemical-resistant, powder-free nitrile or butyl rubber gloves.[5] For extended handling, consider double-gloving.[7]These materials provide a robust barrier against chlorinated and fluorinated organic compounds. Gloves must be inspected for any signs of degradation or puncture before each use.[1][7] Change gloves immediately if contamination is suspected, and always before leaving the work area.
Body Protection A flame-resistant laboratory coat. For larger quantities, a chemical-resistant apron over the lab coat is required.[5]This provides a necessary barrier to protect your skin and personal clothing from accidental spills and contamination.[8] Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate particulate or organic vapor cartridge.[5][8][9]Mandatory if not handled within a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or aerosols, which can cause acute respiratory irritation.[2] Use must comply with OSHA respirator regulations (29 CFR 1910.134).[8]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is essential for minimizing exposure risk. This protocol outlines the key stages of handling 4,6-Dichloro-2-fluoronicotinic acid.

Workflow Diagram: From Preparation to Disposal

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh handle_dispense Dispense & Use handle_weigh->handle_dispense clean_decon Decontaminate Surfaces handle_dispense->clean_decon clean_dispose Segregate & Label Waste handle_dispense->clean_dispose clean_doff Doff PPE clean_decon->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash emergency_spill Spill Containment emergency_notify Notify Supervisor emergency_spill->emergency_notify emergency_exposure First Aid (Eyes/Skin) emergency_exposure->emergency_notify

Caption: Workflow for handling 4,6-Dichloro-2-fluoronicotinic acid.

Experimental Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[5]

    • Ensure a certified chemical fume hood is operational and an eyewash station and safety shower are accessible and unobstructed.[2][8]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to minimize inhalation risk.[1][4]

    • Use non-sparking tools, and for powdered materials, consider grounding equipment to prevent static discharge.[2][5]

    • When dispensing, do so slowly and carefully to prevent the generation of dust or splashes.[2]

    • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[4][8]

  • Post-Handling & Decontamination:

    • Following the procedure, decontaminate all surfaces and equipment with an appropriate solvent.

    • Remove PPE carefully, avoiding skin contact with the exterior of gloves and lab coat.[7]

    • Wash hands and forearms thoroughly with soap and water after removing PPE.[1]

    • Never eat, drink, or smoke in the laboratory work area.[5]

Emergency & Disposal Plans

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[3][8]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]

  • Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[3][8]

Spill Response
  • Evacuate all non-essential personnel from the immediate area.

  • Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or vacuum the material into a suitable, labeled container for chemical waste. Avoid generating dust.[2]

  • Wash the spill site thoroughly once the material has been removed.[2]

Disposal Plan
  • All waste material, including contaminated consumables and empty containers, must be collected in a designated, tightly sealed, and clearly labeled hazardous waste container.[2][5]

  • Disposal must be conducted through a licensed professional waste disposal service in strict accordance with all federal, state, and local environmental regulations.[2][3] Do not dispose of this material down the drain.

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and security, ensuring that your groundbreaking research can proceed without compromise.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid.
  • Ossila Ltd. (2023). 6-Fluoronicotinic acid - SAFETY DATA SHEET.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5,6-Dichloronicotinic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4,6-Dichloronicotinic acid.
  • BenchChem. (2025). Personal protective equipment for handling Phytanic Acid.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 2,6-Dichloronicotinic acid.
  • U.S. Department of the Navy. (2004). Personal Protective Equipment For Pest Management Personnel.
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • Pharmacy Purchasing & Products. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.